Benzthiazide
Description
Properties
IUPAC Name |
3-(benzylsulfanylmethyl)-6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S3/c16-11-6-12-14(7-13(11)25(17,20)21)26(22,23)19-15(18-12)9-24-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,19)(H2,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTSRXAMMQDVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022658 | |
| Record name | Benzthiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Benzthiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
PRACTICALLY INSOL IN WATER, SOL IN ALKALINE SOLN, FREELY SOL IN DIMETHYLFORMAMIDE; SLIGHTLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER & CHLOROFORM, 1.29e-02 g/L | |
| Record name | Benzthiazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00562 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENZTHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3296 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzthiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from acetone., FINE, WHITE, CRYSTALLINE POWDER | |
CAS No. |
91-33-8 | |
| Record name | Benzthiazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzthiazide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzthiazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00562 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | benzthiazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzthiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzthiazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZTHIAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TD8J48L61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENZTHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3296 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzthiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210-211, 231 to 232 °C, Melting point also reported as 238 to 239 °C., 231.5 °C | |
| Record name | Benzthiazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00562 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENZTHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3296 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzthiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Benzthiazide's Mechanism of Action on Renal Tubules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzthiazide is a thiazide diuretic that exerts its primary pharmacological effect on the renal tubules to increase the excretion of sodium and water, leading to its utility in treating hypertension and edema. This document provides a detailed examination of its core mechanism of action at a molecular and cellular level. The principal target of this compound is the Na⁺-Cl⁻ cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells. By inhibiting NCC, this compound disrupts the reabsorption of approximately 5% of filtered sodium, leading to natriuresis and diuresis. This guide synthesizes current knowledge on the drug-transporter interaction, the physiological and electrolyte consequences of NCC inhibition, and the signaling pathways that regulate the transporter's activity. Furthermore, it presents quantitative data on the effects of thiazide diuretics and details key experimental protocols used to investigate their mechanism of action.
Core Mechanism of Action: Inhibition of the Na⁺-Cl⁻ Cotransporter (NCC)
The definitive molecular target of this compound and all thiazide diuretics is the solute carrier family 12 member 3 (SLC12A3), commonly known as the Na⁺-Cl⁻ cotransporter or NCC.[1][2] This electroneutral cotransporter is exclusively expressed in the apical membrane of the distal convoluted tubule (DCT) of the nephron.[3]
Molecular Interaction: this compound acts as a specific inhibitor of NCC.[1] It binds to an orthosteric site on the transporter, which overlaps with the chloride (Cl⁻) binding site.[4][5] This binding physically obstructs the ion translocation pathway, preventing the conformational changes necessary for the transport of Na⁺ and Cl⁻ from the tubular fluid into the DCT epithelial cell.[4] This inhibition is direct and does not depend on carbonic anhydrase inhibition, though some thiazides possess weak carbonic anhydrase inhibiting properties.[2] By blocking this crucial step in sodium reabsorption, this compound effectively increases the concentration of NaCl in the tubular lumen, leading to an osmotic retention of water and subsequent diuresis.[2]
dot
Caption: Cellular mechanism of this compound in the Distal Convoluted Tubule (DCT).
Signaling Pathways Modulating NCC Activity
The activity of the Na⁺-Cl⁻ cotransporter is not static; it is dynamically regulated by phosphorylation and dephosphorylation events. The primary regulatory cascade involves the With-No-Lysine (WNK) kinases and the Ste20-related proline-alanine-rich kinase (SPAK).
WNK-SPAK Pathway: Low intracellular Cl⁻ concentration activates WNK kinases (specifically WNK1 and WNK4), which in turn phosphorylate and activate SPAK. Activated SPAK then directly phosphorylates key serine and threonine residues on the N-terminal domain of NCC.[6] This phosphorylation is essential for the trafficking of NCC to the apical membrane and for its transport activity.[6][7] this compound's inhibition of NCC is independent of this pathway, as it directly blocks the already active transporter. However, understanding this regulatory pathway is crucial for drug development, as modulators of WNKs or SPAK could offer alternative strategies for influencing renal sodium handling.
dot
Caption: The WNK-SPAK signaling cascade that leads to the activation of the NCC transporter.
Physiological Consequences and Electrolyte Disturbances
The inhibition of NCC by this compound initiates a cascade of physiological changes, including the desired therapeutic effects and potential adverse electrolyte imbalances.
-
Natriuresis and Diuresis: By preventing NaCl reabsorption, this compound increases the urinary excretion of sodium and chloride. Water follows osmotically, increasing urine volume (diuresis). This reduction in extracellular fluid volume contributes to the lowering of blood pressure.[2]
-
Hypokalemia: The increased delivery of sodium to the downstream collecting duct enhances the activity of the epithelial sodium channel (ENaC). The resulting electrogenic reabsorption of Na⁺ creates a negative electrical potential in the lumen, which drives the secretion of potassium (K⁺) through the renal outer medullary potassium channel (ROMK), leading to potassium loss and potential hypokalemia.[8]
-
Metabolic Alkalosis: Increased sodium delivery to the collecting duct also stimulates proton (H⁺) secretion, which can lead to metabolic alkalosis.[2]
-
Hypercalcemia: this compound paradoxically decreases urinary calcium (Ca²⁺) excretion. The inhibition of apical Na⁺ entry lowers intracellular Na⁺ in the DCT cell. This enhances the driving force for the basolateral Na⁺/Ca²⁺ exchanger (NCX), which pumps Ca²⁺ out of the cell into the blood in exchange for Na⁺. The resulting lower intracellular Ca²⁺ concentration facilitates passive Ca²⁺ entry from the tubular fluid via the apical TRPV5 channel, leading to a net increase in calcium reabsorption.[2]
-
Hyperuricemia: Thiazides can increase serum uric acid levels by competing for the same organic acid transporters (OATs) in the proximal tubule that are responsible for uric acid secretion, thus reducing its excretion.[9]
Quantitative Data on Thiazide Diuretic Effects
While extensive quantitative data specifically for this compound is limited in recent literature, data from other thiazide and thiazide-like diuretics provide a strong basis for understanding its expected effects.
Table 1: Typical Adult Dosage of this compound
| Indication | Dosage |
|---|---|
| Hypertension | 25 to 50 mg orally twice a day |
| Edema | Initial: 25 to 100 mg orally twice a dayMaintenance: 50 to 150 mg/day orally |
Data sourced from Drugs.com.[10]
Table 2: Electrolyte and Metabolic Changes Associated with Thiazide Diuretic Therapy
| Parameter | Change | Magnitude / Frequency | Reference |
|---|---|---|---|
| Serum Potassium | Decrease | Mild hypokalemia (decrease of 0.5 mEq/L) occurs in up to 50% of patients. | [9] |
| In a primary care study, 8.5% of patients developed hypokalemia. | [11] | ||
| Serum Sodium | Decrease | In a primary care study, 13.7% of patients developed hyponatremia. | [11] |
| Serum Calcium | Increase | Hypercalcemia is a known, relatively common side effect. | [9] |
| Serum Uric Acid | Increase | Hyperuricemia is a common metabolic side effect. | [9] |
| Serum Magnesium | Decrease | Hypomagnesemia may occur, but is often clinically insignificant. | [9] |
Note: These are general findings for the thiazide class of diuretics and are dose-dependent.
Key Experimental Protocols
Investigating the mechanism of action of this compound involves a variety of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.
In Vitro NCC Activity Assay (²²Na⁺ Uptake)
This assay directly measures the function of the NCC transporter in a controlled cellular environment.
Objective: To quantify thiazide-sensitive Na⁺ influx via the NCC in cultured mammalian cells.
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells stably expressing human NCC (hNCC) are cultured to confluency on permeable supports or plastic dishes.[12]
-
Pre-incubation: Cells are washed with a pre-heated (37°C) serum-free medium. They are then incubated for 20 minutes at 37°C in a chloride-free buffer (e.g., 130 mM Na-gluconate, 5 mM HEPES, pH 7.4) containing inhibitors for other major sodium transporters: 1 mM Ouabain (to block Na⁺/K⁺-ATPase), 1 mM amiloride (to block Na⁺/H⁺ exchange), and 0.1 mM bumetanide (to block NKCC).[12]
-
Inhibitor Addition: For test samples, various concentrations of this compound (or another thiazide) are added to the pre-incubation buffer. Control samples receive vehicle only.
-
Uptake Initiation: The pre-incubation buffer is aspirated and replaced with a heated uptake buffer containing ²²Na⁺ (e.g., 1 μCi/ml) and the respective inhibitors and this compound concentrations. The uptake is allowed to proceed for a linear time period (e.g., 20-40 minutes).[12]
-
Uptake Termination: The reaction is stopped by rapidly washing the cells multiple times with an ice-cold, non-radioactive wash buffer to remove extracellular ²²Na⁺.[12]
-
Cell Lysis and Counting: Cells are lysed (e.g., with 0.1% SDS). The radioactivity of the lysate, corresponding to intracellular ²²Na⁺, is measured using a scintillation counter.[12]
-
Data Analysis: Thiazide-sensitive uptake is calculated as the difference between the uptake in vehicle-treated cells and cells treated with a maximally effective concentration of the thiazide. IC₅₀ values can be determined by fitting the dose-response data to a nonlinear regression curve.[4]
dot
Caption: A generalized workflow for determining NCC activity using a radioactive sodium uptake assay.
Western Blot Analysis of NCC Phosphorylation
This method is used to assess the activation state of the NCC by measuring its level of phosphorylation.
Objective: To quantify the abundance of total NCC and phosphorylated NCC (pNCC) in kidney tissue.
Methodology:
-
Tissue Harvesting: Following an in vivo experiment (e.g., dietary salt manipulation in rodents), kidneys are rapidly harvested, snap-frozen in liquid nitrogen, and stored at -80°C to preserve protein phosphorylation states.[7]
-
Tissue Homogenization: The frozen kidney (or cortex) is homogenized in an ice-cold buffer containing sucrose, triethanolamine, and a cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[7]
-
Membrane Fraction Preparation: The homogenate is subjected to differential centrifugation. A low-speed spin removes nuclei and cell debris. The resulting supernatant is then centrifuged at high speed (e.g., 16,000 g for 30 min) to pellet the membrane fraction, which is enriched with NCC.[7]
-
Protein Quantification: The protein concentration of the membrane fraction is determined using a standard assay (e.g., BCA or Bradford assay) to ensure equal protein loading for all samples.[13]
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are denatured, separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for total NCC or a specific phosphorylated form of NCC (e.g., anti-pT58-NCC).[6][7]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection and Analysis: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The intensity of the bands is quantified using densitometry software. The level of pNCC is typically normalized to the level of total NCC or a loading control protein (e.g., actin).[14][15]
In Vivo Renal Clearance Studies in Rodents
This in vivo technique assesses the overall effect of a diuretic on kidney function, including urine flow and electrolyte excretion.
Objective: To measure the effect of this compound on glomerular filtration rate (GFR), urine output, and the excretion of Na⁺, K⁺, and Cl⁻ in an animal model.
Methodology:
-
Animal Preparation: A rat is anesthetized, and catheters are placed in the jugular vein (for infusions), carotid artery (for blood sampling), and bladder (for urine collection).[16]
-
Priming and Infusion: The animal is infused with a solution containing a marker for GFR (e.g., inulin) in saline to maintain hydration and establish a steady state.[16]
-
Baseline Collection: After an equilibration period, baseline urine and blood samples are collected over timed intervals (e.g., 20-30 minutes) to determine baseline GFR and electrolyte excretion rates.
-
Drug Administration: this compound is administered intravenously or intraperitoneally. A control group receives the vehicle.[17][18]
-
Experimental Collection: Timed urine and blood collections are continued for several hours post-administration to monitor the effects of the drug.[3]
-
Sample Analysis:
-
Urine volume is measured gravimetrically.
-
Inulin concentrations in plasma and urine are measured to calculate GFR.
-
Na⁺ and K⁺ concentrations are measured by flame photometry.
-
Cl⁻ concentration is measured by coulometric titration.
-
-
Data Calculation: Key parameters are calculated, including urine flow rate (V), GFR, urinary excretion rate of each electrolyte (UₓV), and the fractional excretion of each electrolyte (FEₓ = UₓV / (Pₓ * GFR)).
Conclusion and Future Directions
The primary mechanism of action of this compound on the renal tubules is the specific, direct inhibition of the Na⁺-Cl⁻ cotransporter (NCC) in the distal convoluted tubule. This action effectively reduces sodium reabsorption, leading to therapeutic diuresis and natriuresis. The downstream consequences of this inhibition on potassium, calcium, and uric acid handling account for the main side effects associated with the drug class. While the core mechanism is well-understood, future research, leveraging structural biology and advanced cellular assays, will further elucidate the precise molecular interactions between different thiazide diuretics and NCC. This could pave the way for the structure-based design of novel diuretics with improved efficacy and a more favorable side-effect profile, potentially by targeting the regulatory WNK-SPAK pathway or by developing compounds with different binding kinetics to the NCC transporter.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 4. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the renal Na+-Cl− cotransporter by phosphorylation and ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and phosphorylation of the Na+-Cl− cotransporter NCC in vivo is regulated by dietary salt, potassium, and SGK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selected mechanisms of diuretic-induced electrolyte changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 10. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 11. Thiazide diuretic prescription and electrolyte abnormalities in primary care - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Renal clearance procedure for the rat: effect of dopamine and standard saluretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differential Effect of Low Dose Thiazides on the Renin Angiotensin System in Genetically Hypertensive and Normotensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjptsimlab.com [rjptsimlab.com]
Benzthiazide as a Carbonic Anhydrase IX Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, playing a crucial role in tumor progression, metastasis, and resistance to therapy. Its expression is predominantly induced by hypoxia, a common feature of the tumor microenvironment. CA IX contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, thereby facilitating cancer cell survival and proliferation. These characteristics make CA IX an attractive target for anticancer drug development. Benzthiazide, a thiazide diuretic, has been identified as a potent inhibitor of carbonic anhydrases, including the tumor-associated isoform CA IX. This technical guide provides a comprehensive overview of this compound as a CA IX inhibitor, detailing its inhibitory activity, the broader context of CA IX signaling in cancer, relevant experimental protocols for its study, and a proposed workflow for its evaluation as a potential anticancer agent.
Introduction to Carbonic Anhydrase IX in Cancer
Carbonic anhydrase IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Unlike other carbonic anhydrase isoforms, CA IX has a unique expression pattern, being almost exclusively found in tumor tissues and showing very limited expression in normal tissues.[2] Its expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α), a key transcription factor activated under low oxygen conditions.[3]
The catalytic activity of CA IX at the cell surface leads to the acidification of the tumor microenvironment.[4] This extracellular acidosis promotes tumor invasion, metastasis, and resistance to chemotherapy and radiotherapy.[5] Internally, the bicarbonate produced is transported into the cancer cells, where it helps to maintain a slightly alkaline intracellular pH, which is favorable for cell proliferation and survival.[4] Given its pivotal role in tumor biology and its restricted expression in normal tissues, CA IX has emerged as a promising therapeutic target.
This compound as a Carbonic Anhydrase IX Inhibitor
This compound is a member of the thiazide class of diuretics, traditionally used in the management of hypertension and edema.[6] It is a sulfonamide-containing molecule, a chemical class known to be effective inhibitors of carbonic anhydrases.
Inhibitory Activity of this compound
This compound has been demonstrated to be a potent inhibitor of several human carbonic anhydrase isoforms. Quantitative data on its inhibitory activity are summarized in the table below.
| Isoform | Inhibition Constant (Kᵢ) |
| CA IX | 8.0 nM |
| CA I | 10 nM |
| CA II | 8.8 nM |
| Data sourced from MedchemExpress and Universal Biologicals. |
These low nanomolar Kᵢ values indicate that this compound is a highly potent inhibitor of CA IX, as well as the ubiquitous cytosolic isoforms CA I and CA II.
Signaling Pathways Associated with Carbonic Anhydrase IX
The role of CA IX in cancer extends beyond pH regulation and involves complex interactions with various signaling pathways that are critical for tumor growth and survival. While direct studies on the effect of this compound on these pathways are limited, understanding the signaling landscape of CA IX provides a framework for investigating the downstream consequences of its inhibition.
Upstream Regulation of CA IX Expression
The expression of the CA9 gene is primarily driven by hypoxia through the activation of the HIF-1α transcription factor. In addition to hypoxia, other signaling pathways can influence CA IX expression, including:
-
PI3K/AKT Pathway: Activation of the PI3K/AKT pathway can promote the stability and transcriptional activity of HIF-1α, leading to increased CA IX expression.[7]
-
NF-κB and STAT3 Pathways: There is evidence of crosstalk between HIF-1α, NF-κB, and STAT3 signaling, which can collaboratively regulate the expression of hypoxia-inducible genes, including CA9.[8]
Downstream Effects of CA IX Activity
The enzymatic activity of CA IX, leading to extracellular acidosis and intracellular alkalization, can influence downstream signaling pathways that promote cancer cell aggressiveness.
-
PI3K/AKT Pathway: There is evidence that CA IX can influence signal transduction through the EGFR/PI3K pathway, enhancing its activity and thereby regulating the expression of proteins related to tumor cell growth and survival. While a study on a novel benzothiazole derivative, PB11, showed suppression of the PI3K/AKT pathway, a direct link to this compound has yet to be established.[1]
References
- 1. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Frontiers | Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions [frontiersin.org]
- 4. Effects of Histone Deacetylase Inhibitors on HIF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pioglitazone inhibits HIF-1α-dependent angiogenesis in rats by paracrine and direct effects on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Thiazide Diuretics: A Technical Guide to the Structure-Activity Relationship of Benzthiazide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of benzthiazide, a quintessential thiazide diuretic. This document provides a comprehensive overview of the key structural motifs governing its diuretic and antihypertensive properties, detailed experimental protocols for its evaluation, and visual representations of associated pathways and workflows.
Introduction: The Enduring Legacy of Thiazide Diuretics
This compound belongs to the thiazide class of diuretics, which have been a mainstay in the management of hypertension and edema for decades.[1][2] Their primary mechanism of action involves the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1][2][3] Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of novel diuretic agents with improved efficacy and safety profiles.
Core Structure-Activity Relationships of this compound
Key Structural Requirements for Diuretic Activity:
-
Position 2 (N-H Acidity): The hydrogen atom at the 2-N position is the most acidic proton in the molecule due to the electron-withdrawing effect of the adjacent sulfone group. This acidity is crucial for the molecule's interaction with its target. Alkyl substitution at this position can decrease polarity and potentially increase the duration of action.
-
Position 3 (Lipophilicity and Potency): Substitution at the 3-position with a lipophilic group, such as the benzylthiomethyl group in this compound, significantly enhances diuretic potency and can prolong the duration of action.[2] Modifications at this position with haloalkyl, aralkyl, or thioether moieties have been shown to increase lipid solubility, leading to compounds with longer-lasting effects.
-
3,4-Double Bond (Potency Enhancement): Saturation of the double bond between positions 3 and 4 to yield a 3,4-dihydro derivative (a hydrothiazide) results in a tenfold increase in diuretic activity compared to the unsaturated analog.
-
Position 6 (Electron-Withdrawing Group): The presence of an electron-withdrawing group at the 6-position is essential for diuretic activity. Chloro or trifluoromethyl substituents at this position confer high activity, with the trifluoromethyl group often leading to greater lipid solubility and a longer duration of action. Conversely, electron-donating groups at this position markedly reduce or abolish diuretic activity.
-
Position 7 (The Essential Sulfonamide): An unsubstituted sulfonamide group at the 7-position is indispensable for diuretic activity. Its removal or replacement leads to inactive compounds. This group also contributes to the overall acidity of the molecule.
The following diagram illustrates the key SAR principles for the this compound scaffold.
Caption: Key structure-activity relationships of the this compound core.
Mechanism of Action: Targeting the Na+/Cl- Cotransporter
This compound exerts its diuretic effect by directly inhibiting the Na+/Cl- cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- symporter, located on the apical membrane of the distal convoluted tubule cells in the kidney.[1][2][3] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased luminal concentration of these ions leads to an osmotic retention of water, resulting in diuresis. The antihypertensive effect of thiazides is initially due to this reduction in plasma volume, but long-term effects may involve vasodilation.[1][2]
The following diagram depicts the signaling pathway of this compound's action.
References
The Discovery and Synthesis of Benzthiazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to Benzthiazide. It is designed to serve as a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction and Discovery
This compound (chemical name: 3-((benzylthio)methyl)-6-chloro-7-sulfamoyl-2H-benzo-1,2,4-thiadiazine 1,1-dioxide) is a thiazide diuretic that was developed for the treatment of hypertension and edema. Like other drugs in its class, it promotes the excretion of water and electrolytes from the body, thereby reducing blood volume and alleviating fluid retention.[1][2] The initial research and development of this compound were conducted by scientists at Pfizer, with its preparation first reported in 1959 by J. M. McManus and colleagues.[1][3] Subsequent patents filed by W. M. McLamore and G. D. Laubach further detailed its synthesis and properties.[1] Pharmacological studies published in 1960 by S. Y. P'an et al. established its diuretic and antihypertensive efficacy.[1][4]
Physicochemical and Pharmacokinetic Properties
This compound is a white crystalline solid with a bitter taste.[1][5] It is stable in both light and air. A summary of its key quantitative properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄ClN₃O₄S₃ | [1] |
| Molecular Weight | 431.94 g/mol | [1] |
| Melting Point | 231-232 °C | [1] |
| Water Solubility | 8.91 mg/L | |
| logP | 1.73 | |
| pKa | 6.0 |
Table 2: Pharmacokinetic Profile of this compound
| Parameter | Value | Reference |
| Bioavailability | 60-70% | |
| Protein Binding | 30% | |
| Onset of Action | Within 2 hours | [3] |
| Peak Effect | Approx. 4 hours | [3] |
| Duration of Action | 6-12 hours | [3] |
| Elimination Half-life | 5-15 hours | |
| Excretion | Primarily renal | [3] |
Synthesis of this compound
The synthesis of this compound typically involves the cyclization of a disulfonamide precursor. A well-established method involves the reaction of 4-amino-6-chloro-m-benzenedisulfonamide with an appropriate reagent to form the benzothiadiazine ring, followed by substitution at the 3-position.
General Synthesis Workflow
The logical flow for the synthesis of this compound from its primary precursors is outlined below.
Caption: General synthesis workflow for this compound.
Experimental Protocol
The following protocol is based on methods described in the chemical literature and associated patents.[3]
Step 1: Synthesis of 2,3'-Dichloro-4',6'-disulfamoylacetanilide
-
Reaction Setup: In a suitable reaction vessel, suspend 4-amino-6-chloro-m-benzenedisulfonamide in an appropriate solvent.
-
Acylation: Add chloroacetic anhydride to the suspension. The reaction mixture is typically stirred at a controlled temperature to facilitate the acylation of the amino group.
-
Work-up: After the reaction is complete (monitored by a suitable method like TLC), the intermediate product, 2,3'-dichloro-4',6'-disulfamoylacetanilide, is isolated. This may involve filtration and washing with appropriate solvents to remove unreacted starting materials and byproducts.
Step 2: Cyclization and Substitution to form this compound
-
Reaction Setup: Dissolve the intermediate from Step 1 in a suitable solvent.
-
Condensation and Cyclization: Add benzyl mercaptan to the solution. The condensation and subsequent cyclization are initiated by the addition of a base, such as sodium hydroxide. This step forms the 1,2,4-benzothiadiazine ring and incorporates the benzylthiomethyl group at the 3-position.
-
Purification: The final product, this compound, is isolated from the reaction mixture. Purification is typically achieved by recrystallization from a solvent such as acetone to yield a crystalline solid.[1]
Mechanism of Action
This compound exerts its diuretic and antihypertensive effects through multiple mechanisms, primarily centered on the kidneys and vascular smooth muscle.
Diuretic Effect in the Kidney
The primary mechanism of action of this compound is the inhibition of the sodium-chloride (Na⁺/Cl⁻) cotransporter located in the distal convoluted tubule of the nephron.[1]
Caption: Diuretic signaling pathway of this compound.
By blocking this transporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1] This leads to an increase in the osmotic pressure within the tubule, causing more water to be retained and subsequently excreted in the urine.[1] This diuretic effect reduces the overall fluid volume in the body, contributing to a decrease in blood pressure.[1] An indirect consequence is an increase in potassium excretion via the sodium-potassium exchange mechanism in the collecting ducts.[4]
Antihypertensive Effect
The antihypertensive effect of this compound is not solely due to its diuretic activity. Thiazides also induce vasodilation, which is thought to be mediated by two potential pathways:
-
Activation of Calcium-Activated Potassium Channels (KCa): Thiazides can activate large-conductance KCa channels in vascular smooth muscle cells.[4] This leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reduces intracellular calcium, and results in muscle relaxation and vasodilation.
-
Inhibition of Carbonic Anhydrase: this compound may also inhibit carbonic anhydrases in vascular tissue, contributing to its vasodilatory effects.[4]
Structure-Activity Relationship (SAR)
The diuretic activity of this compound and other thiazides is closely linked to specific structural features.
Caption: Structure-Activity Relationship for Thiazide Diuretics.
Key SAR points for thiazide diuretics include:
-
C7-Sulfonamide Group: This group is essential for the diuretic activity. Its removal or replacement significantly reduces efficacy.
-
C6 Position: An electron-withdrawing group, such as a chloro (-Cl) or trifluoromethyl (-CF₃) group, at this position is crucial for high diuretic potency. Electron-donating groups reduce activity.
-
C3 Position: Substitution with a lipophilic group, like the benzylthiomethyl group in this compound, increases potency and can prolong the duration of action due to increased lipid solubility.
-
N2 Position: Alkyl substitution at the 2-nitrogen can also increase the duration of action.
-
3-4 Double Bond: Saturation of the double bond between positions 3 and 4 to create a dihydro-derivative can increase diuretic activity by approximately tenfold.
Toxicity Data
Toxicological studies were performed on mice and rats to determine the acute toxicity of this compound.
Table 3: Acute Toxicity of this compound (LD₅₀)
| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |
| Mouse | Oral | >5000 | [1] |
| Mouse | Intravenous (i.v.) | 410 | [1] |
| Rat | Oral | >10000 | [1] |
| Rat | Intravenous (i.v.) | 422 | [1] |
Symptoms of overdose in humans may include nausea, vomiting, fatigue, and drowsiness.
Conclusion
This compound is a well-characterized thiazide diuretic with a clear mechanism of action and a defined synthetic pathway. Its discovery was a significant contribution to the management of hypertension and edema. This guide has provided a detailed overview of its chemical synthesis, pharmacological properties, and the structural features that govern its activity. The compiled data and experimental outlines serve as a valuable technical resource for professionals engaged in pharmaceutical research and development.
References
- 1. This compound [drugfuture.com]
- 2. This compound | C15H14ClN3O4S3 | CID 2343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The pharmacological activities of this compound (3-benzylthiometyl-6-chloro-7-sulfamyl-1,2,4-benzothiadiazine-1, 1-dioxide), a nonmercurial diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20060094884A1 - Benzothiazepine and benzothiepine derivatives - Google Patents [patents.google.com]
- 5. The pharmacology of trichlormethiazide, a benzothiadiazine diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzthiazide's Role in Ion Transport and Fluid Balance: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzthiazide, a member of the thiazide diuretic class of drugs, plays a significant role in the management of hypertension and edema.[1] Its primary mechanism of action involves the modulation of ion transport in the renal distal convoluted tubule, leading to alterations in fluid and electrolyte balance. This technical guide provides a comprehensive overview of the core mechanisms of this compound, its quantitative effects on ion transport and fluid balance, detailed experimental protocols for its study, and visual representations of the key pathways involved. While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon data from closely related and more extensively studied thiazide diuretics, such as hydrochlorothiazide, to provide a thorough understanding of its pharmacological profile.
Introduction
This compound is a sulfonamide-derived benzothiadiazine diuretic.[2] Its therapeutic effects are primarily attributed to its ability to increase the excretion of sodium and water from the body, thereby reducing extracellular fluid volume and lowering blood pressure.[1] Understanding the intricate details of its interaction with renal ion transporters is crucial for optimizing its therapeutic use and for the development of novel diuretic and antihypertensive agents.
Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter
The primary molecular target of this compound is the sodium-chloride (Na+/Cl-) cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter, located in the apical membrane of cells in the distal convoluted tubule (DCT) of the nephron.[1]
By binding to and inhibiting the NCC, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This inhibition leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in diuresis (increased urine production) and natriuresis (increased sodium excretion).[1] Thiazide diuretics typically inhibit the reabsorption of 3% to 5% of the filtered sodium load.[3]
References
Benzothiazole Derivatives: A Promising Frontier in Cancer Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
While the diuretic benzthiazide has been investigated for its role as a carbonic anhydrase inhibitor, its direct application and detailed mechanistic understanding in oncology remain limited. However, the broader class of compounds to which it belongs, benzothiazole derivatives, has emerged as a significant area of interest in cancer research. These compounds have demonstrated a diverse range of anti-tumor activities, targeting various hallmarks of cancer. This technical guide provides a comprehensive overview of the current understanding of benzothiazole derivatives' potential applications in cancer biology, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental insights.
Core Mechanisms of Action
Benzothiazole derivatives exert their anti-cancer effects through multiple mechanisms, primarily revolving around the inhibition of key enzymes, induction of apoptosis through modulation of critical signaling pathways, and disruption of cellular machinery essential for cancer cell proliferation.
Carbonic Anhydrase Inhibition
A crucial mechanism of action for many benzothiazole derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[1] CA IX is a key enzyme involved in maintaining the pH balance in hypoxic tumor microenvironments, contributing to tumor cell survival, proliferation, and metastasis.[1] By inhibiting CA IX, benzothiazole derivatives can disrupt pH regulation in tumors, leading to an anti-proliferative effect.[2]
This compound itself has been identified as an inhibitor of carbonic anhydrase 9 (CA9), with a Ki (inhibition constant) of 8.0 nM.[3][4] It also shows inhibitory activity against CA I and CA II with Ki values of 10 nM and 8.8 nM, respectively.[3] The inhibition of these tumor-associated CA isoforms by benzothiazole derivatives is a promising strategy for developing agents effective against hypoxic tumors.[2][1]
Induction of Apoptosis via Signaling Pathway Modulation
Several studies have highlighted the ability of benzothiazole derivatives to induce apoptosis, or programmed cell death, in cancer cells by modulating key signaling pathways.
-
PI3K/AKT Pathway: A novel benzothiazole derivative, PB11, has been shown to induce apoptosis in human glioblastoma (U87) and cervix cancer (HeLa) cell lines by suppressing the PI3K/AKT signaling pathway.[5][6][7] Treatment with PB11 led to the downregulation of PI3K and AKT, and the upregulation of caspase-3 and cytochrome-c, key players in the apoptotic cascade.[5][7]
-
Mitochondrial Intrinsic Pathway: Another novel benzothiazole derivative, BTD, has demonstrated the ability to induce apoptosis in colorectal cancer cells through the ROS–mitochondria-mediated apoptotic pathway.[8][9] This involves an increase in reactive oxygen species (ROS) generation and a loss of mitochondrial transmembrane potential.[8]
-
EGFR and Downstream Pathways: In breast cancer cell lines (MCF-7 and MDA-MB-231), 2-substituted benzothiazoles have been shown to promote apoptosis by downregulating EGFR (Epidermal Growth Factor Receptor) activity.[10] This, in turn, modulates key downstream signaling pathways including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[10]
Other Anti-Cancer Mechanisms
Beyond CA inhibition and apoptosis induction, benzothiazole derivatives have been reported to exhibit other anti-cancer properties:
-
Tubulin Polymerization Inhibition: Some benzothiazole-based compounds act as antimitotic agents by inhibiting tubulin polymerization, arresting the cell cycle at the G2/M phase, and subsequently inducing apoptosis.[11][12]
-
DNA Intercalation: Certain naphthalimide-benzothiazole derivatives have shown cytotoxic effects against cancer cell lines by intercalating with DNA.[1][13]
Quantitative Data on Anti-Cancer Activity
The following tables summarize the quantitative data from various studies on the efficacy of different benzothiazole derivatives against a range of cancer cell lines.
Table 1: Inhibitory Constants (Ki) of this compound against Carbonic Anhydrase Isoforms
| Compound | Target | Ki (nM) |
| This compound | CA9 | 8.0 |
| This compound | CA2 | 8.8 |
| This compound | CA1 | 10 |
Data sourced from MedchemExpress.[3]
Table 2: IC50 Values of Various Benzothiazole Derivatives in Cancer Cell Lines
| Derivative | Cancer Cell Line | IC50 | Reference |
| PB11 | U87 (Glioblastoma) | < 50 nM | [5][7] |
| PB11 | HeLa (Cervix Cancer) | < 50 nM | [5][7] |
| Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast Cancer) | 1.2 nM | [1][13] |
| Substituted bromopyridine acetamide benzothiazole | SW620 (Colon Adenocarcinoma) | 4.3 nM | [1][13] |
| Substituted bromopyridine acetamide benzothiazole | A549 (Lung Carcinoma) | 44 nM | [1][13] |
| Substituted bromopyridine acetamide benzothiazole | HepG2 (Hepatocellular Carcinoma) | 48 nM | [1][13] |
| Naphthalimide derivative 66 | HT-29 (Colon Adenocarcinoma) | 3.72 ± 0.3 µM | [1][13] |
| Naphthalimide derivative 66 | A549 (Lung Carcinoma) | 4.074 ± 0.3 µM | [1][13] |
| Naphthalimide derivative 66 | MCF-7 (Breast Cancer) | 7.91 ± 0.4 µM | [1][13] |
| Naphthalimide derivative 67 | HT-29 (Colon Adenocarcinoma) | 3.47 ± 0.2 µM | [1][13] |
| Naphthalimide derivative 67 | A549 (Lung Carcinoma) | 3.89 ± 0.3 µM | [1][13] |
| Naphthalimide derivative 67 | MCF-7 (Breast Cancer) | 5.08 ± 0.3 µM | [1][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the literature for evaluating the anti-cancer effects of benzothiazole derivatives.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is commonly used to assess cell metabolic activity and, by extension, cell viability.
-
Protocol: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the benzothiazole derivative for a specified period (e.g., 24, 48, or 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Protocol: Cells treated with the benzothiazole derivative are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. The stained cells are then analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.
-
-
Western Blotting for Apoptosis-Related Proteins: This technique is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway.
-
Protocol: Following treatment with the benzothiazole derivative, cells are lysed to extract total protein. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Caspase-3, Cytochrome-c, PI3K, AKT, Bax, Bcl-2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Enzyme Inhibition Assays
-
Carbonic Anhydrase Inhibition Assay: A stopped-flow CO2 hydrase assay is employed to determine the inhibitory activity of compounds against various CA isoforms.
-
Protocol: The assay measures the enzyme-catalyzed hydration of CO2. The inhibition constants (Ki) are determined by plotting the enzyme activity as a function of the inhibitor concentration. The assay is typically performed at a controlled temperature and pH, and the change in absorbance over time is monitored spectrophotometrically.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by benzothiazole derivatives and a typical experimental workflow for their evaluation.
Caption: PI3K/AKT signaling pathway inhibition by benzothiazole derivatives leading to apoptosis.
Caption: Downregulation of EGFR and associated signaling pathways by 2-substituted benzothiazoles.
Caption: A generalized experimental workflow for evaluating the anti-cancer potential of benzothiazole derivatives.
Conclusion and Future Directions
Benzothiazole derivatives represent a versatile scaffold for the development of novel anti-cancer agents. Their ability to target multiple facets of cancer biology, including enzymatic activity crucial for tumor survival and key signaling pathways that drive proliferation and inhibit apoptosis, underscores their therapeutic potential. While the direct role of this compound in oncology requires further investigation, the extensive research on the broader benzothiazole class provides a strong foundation for future drug discovery and development efforts.
Future research should focus on:
-
Synthesizing and screening novel benzothiazole derivatives to identify compounds with enhanced potency and selectivity.
-
Conducting in-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
Evaluating the efficacy of promising candidates in preclinical in vivo models to assess their anti-tumor activity and safety profiles.
-
Exploring the potential for combination therapies, where benzothiazole derivatives could be used in conjunction with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
The continued exploration of this chemical class holds significant promise for the development of the next generation of targeted cancer therapies.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation… [ouci.dntb.gov.ua]
- 13. flore.unifi.it [flore.unifi.it]
No Direct Early-Stage Research Found Linking Benzthiazide to Hypoxia-Induced Factors
A comprehensive review of available scientific literature reveals a lack of specific early-stage research directly investigating the interaction between the diuretic drug Benzthiazide and hypoxia-induced factors (HIFs). While extensive research exists independently for both this compound and the HIF signaling pathway, no significant studies were identified that explore a direct mechanistic link, inhibitory or otherwise, between this compound and the regulation of HIF-1α or other HIF isoforms.
This compound is a well-established thiazide diuretic, primarily used in the management of hypertension and edema.[1][2] Its mechanism of action is centered on the inhibition of the sodium-chloride symporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water.[1][2] The existing body of research on this compound focuses on its renal and cardiovascular effects.
Conversely, the field of hypoxia-inducible factors is an active area of research, particularly in the context of cancer biology and ischemic diseases. HIFs are transcription factors that play a crucial role in the cellular response to low oxygen levels (hypoxia). The regulation of HIF-1α, the oxygen-labile subunit, is tightly controlled, primarily through prolyl hydroxylase (PHD) enzymes and the von Hippel-Lindau (VHL) tumor suppressor protein, which targets HIF-1α for proteasomal degradation in the presence of oxygen.[3][4]
While this compound belongs to the sulfonamide class of compounds, and some sulfonamide derivatives have been investigated as potential inhibitors of the HIF pathway, there is no specific data available for this compound itself in this context.[1][5][6] Similarly, although some benzothiadiazine derivatives have been explored for their anticancer activities, these studies do not establish a direct link to the HIF signaling pathway for this compound.[7]
The concept of drug repurposing has led to investigations of various approved drugs for new therapeutic indications, including cancer.[8][9] Some studies have explored the broader class of thiazide diuretics in relation to cancer outcomes, but these do not delve into the specific molecular mechanisms involving HIFs.[10]
References
- 1. Sulfonamides as a New Scaffold for Hypoxia Inducible Factor Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of drugs targeting hypoxia-inducible factor against tumor cells with VHL mutation: Story of 127 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamides as a new scaffold for hypoxia inducible factor pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Repurposing of Chronically Used Drugs in Cancer Therapy: A Chance to Grasp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing FDA approved drugs as radiosensitizers for treating hypoxic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repurposing hydrochlorothiazide (HCTZ) for colorectal cancer: a retrospective and single center study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Benzthiazide's Diuretic Activity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro diuretic activity of Benzthiazide. The primary mechanism of action for this compound, a thiazide diuretic, is the inhibition of the Sodium-Chloride (Na+/Cl-) cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule of the kidney.[1][2][3][4] This inhibition leads to increased excretion of sodium and chloride ions, and consequently water, resulting in diuresis.[1][2][3]
Key In Vitro Assays for this compound Activity
Several in vitro models can be employed to investigate the diuretic properties of this compound by targeting its mechanism of action. The most relevant assays include:
-
NCC Inhibition Assays in Heterologous Expression Systems:
-
Renal Epithelial Cell Models:
Data Presentation
The following tables summarize the expected quantitative data from the described in vitro assays for this compound.
Table 1: NCC Inhibition by this compound
| Assay Type | Cell Line/System | Parameter | This compound Value | Reference Compound (e.g., Hydrochlorothiazide) |
| Chloride Influx Assay | HEK293-NCC | IC50 | Data to be determined | ~10-100 µM[5] |
| Electrophysiology | Xenopus oocytes expressing NCC | IC50 | Data to be determined | Variable based on conditions[7] |
| Radioligand Binding | Membranes expressing NCC | Ki | Data to be determined | Variable based on radioligand |
Table 2: this compound Permeability in a Renal Cell Model
| Assay Type | Cell Line | Direction | Apparent Permeability (Papp) (x 10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| MDCK Permeability Assay | MDCK | Apical to Basolateral (A-B) | Data to be determined | Data to be determined |
| Basolateral to Apical (B-A) | Data to be determined |
Signaling Pathway
This compound's target, the NCC transporter, is regulated by the WNK-SPAK/OSR1 signaling pathway. Understanding this pathway provides context for the mechanism of action of thiazide diuretics.
Experimental Protocols
Chloride Influx Assay for NCC Inhibition in HEK293 Cells
This assay measures the rate of chloride influx into HEK293 cells stably expressing the Na+/Cl- cotransporter (NCC). The influx is detected by the quenching of a co-expressed chloride-sensitive yellow fluorescent protein (YFP). Inhibition of NCC by this compound will result in a reduced rate of fluorescence quenching.[5]
Materials:
-
HEK293 cell line stably co-expressing human NCC and a membrane-anchored, chloride-sensitive YFP.
-
Poly-D-lysine coated, black-walled, clear-bottom 96-well plates.
-
Doxycycline for inducible expression.
-
Activation Buffer: 20 mM HEPES, 45 mM (NMDG)2SO4, 0.5 µM calyculin-A, 100 µM Dicoumarol, pH adjusted to 7.4.
-
Assay Buffer: 20 mM HEPES, 140 mM NaCl, pH adjusted to 7.4.
-
This compound stock solution in DMSO.
-
Fluorescence plate reader.
Protocol Workflow:
Detailed Steps:
-
Cell Seeding: Seed approximately 1.0 x 105 HEK293-NCC/YFP cells per well in a poly-D-lysine coated 96-well plate.
-
Induction: 24-36 hours post-seeding, induce protein expression by adding 1 µg/ml doxycycline to the culture medium.
-
Activation: Prior to the assay, replace the culture medium with 100 µl of Activation Buffer and incubate for 2-3 hours. This step activates the NCC via the endogenous WNK-SPAK pathway.[5]
-
Assay Initiation: Prepare serial dilutions of this compound in Assay Buffer. To start the assay, exchange the Activation Buffer with 100 µl of the this compound-containing Assay Buffer. Include a vehicle control (DMSO) and a positive control (e.g., hydrochlorothiazide).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the YFP fluorescence quenching over time (e.g., every 15-30 seconds for 5-10 minutes).
-
Data Analysis: Determine the initial rate of fluorescence quenching for each concentration of this compound. Plot the rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Xenopus Oocyte Expression System for NCC Functional Analysis
This system involves injecting cRNA encoding for NCC into Xenopus laevis oocytes. The oocytes will express functional NCC on their plasma membrane, allowing for the characterization of its activity and inhibition by this compound using two-electrode voltage clamp (TEVC) or radiotracer uptake assays.[7][9]
Materials:
-
Mature female Xenopus laevis.
-
NCC cRNA.
-
Collagenase solution.
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.6).
-
Microinjection setup.
-
Two-electrode voltage clamp setup or radioactive tracer (e.g., 22Na+) and scintillation counter.
Protocol Workflow:
Detailed Steps:
-
Oocyte Preparation: Surgically remove ovarian lobes from an anesthetized Xenopus laevis. Isolate oocytes and treat with collagenase to remove the follicular layer.
-
Microinjection: Inject Stage V-VI oocytes with approximately 50 nl of NCC cRNA solution. Inject a control group with water.
-
Incubation: Incubate the injected oocytes in ND96 solution at 16-18°C for 2-4 days to allow for NCC protein expression.
-
Functional Assay (TEVC):
-
Place an oocyte in the recording chamber and impale it with two electrodes.
-
Clamp the membrane potential and perfuse with ND96 solution.
-
Measure the current induced by the co-transport of Na+ and Cl-.
-
Perfuse with solutions containing different concentrations of this compound and measure the inhibition of the NCC-mediated current.
-
-
Functional Assay (Radiotracer Uptake):
-
Incubate groups of oocytes in uptake buffer containing 22Na+ in the presence of varying concentrations of this compound.
-
After the incubation period, wash the oocytes thoroughly with ice-cold, isotope-free buffer.
-
Lyse individual oocytes and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: For TEVC, calculate the percentage of current inhibition at each this compound concentration. For uptake assays, determine the reduction in radiotracer uptake. Generate dose-response curves to determine the IC50.
MDCK Cell Permeability Assay
This assay uses a monolayer of Madin-Darby Canine Kidney (MDCK) cells grown on a semi-permeable support to model the renal epithelial barrier. It is used to determine the rate of transport of this compound across the cell monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[3][4]
Materials:
-
MDCK cell line.
-
Transwell® inserts (e.g., 24-well format).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Hanks' Balanced Salt Solution (HBSS) transport buffer.
-
This compound stock solution.
-
Lucifer yellow (as a monolayer integrity marker).
-
LC-MS/MS system for quantification of this compound.
Protocol Workflow:
Detailed Steps:
-
Cell Seeding: Seed MDCK cells onto the apical side of Transwell® inserts at an appropriate density.
-
Monolayer Formation: Culture the cells for approximately 4 days, or until a confluent monolayer is formed.
-
Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. A high TEER value indicates a tight monolayer.
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS buffer.
-
For A-B transport, add this compound (at a defined concentration) and Lucifer yellow to the apical chamber. Add fresh HBSS to the basolateral chamber.
-
For B-A transport, add this compound and Lucifer yellow to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking for 1-2 hours. At the end of the incubation, collect samples from the receiver compartments.
-
Analysis:
-
Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Measure the fluorescence of Lucifer yellow to confirm that the monolayer integrity was maintained throughout the experiment.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 4. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 5. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The thiazide-sensitive Na+-Cl- cotransporter: molecular biology, functional properties, and regulation by WNKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the thiazide-sensitive Na(+)-Cl(-) cotransporter: a new model for ions and diuretics interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Using the Xenopus Oocyte Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. Frontiers | Physiological Processes Modulated by the Chloride-Sensitive WNK-SPAK/OSR1 Kinase Signaling Pathway and the Cation-Coupled Chloride Cotransporters [frontiersin.org]
Protocol for Benzthiazide Administration in Rat Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzthiazide is a thiazide diuretic that exerts its effects by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium, chloride, and water.[1] Beyond its diuretic effects, this compound and other thiazide diuretics also exhibit antihypertensive properties, which may not be solely dependent on their diuretic action.[1] This document provides detailed protocols for the administration of this compound in rat studies, summarizes key quantitative data from relevant literature, and visualizes the primary signaling pathway involved in its mechanism of action. While specific data for this compound in rat models is limited in publicly available literature, data from other thiazide diuretics, such as hydrochlorothiazide (HCTZ) and bendroflumethiazide (BFTZ), are included to provide a comprehensive overview of the expected effects.
Data Presentation
Table 1: Reported Dosages of Thiazide Diuretics in Rat Studies and Observed Effects
| Diuretic | Rat Strain | Dosage | Route of Administration | Key Observed Effects | Reference |
| Hydrochlorothiazide (HCTZ) | Spontaneously Hypertensive Rat (SHR) | 1.5 mg/kg/day | Oral (in drinking water) | Significant reduction in systolic blood pressure (~41 mmHg); no significant change in urine output or electrolyte excretion. | [2] |
| Hydrochlorothiazide (HCTZ) | Wistar-Kyoto (WKY) - Normotensive | 1.5 mg/kg/day | Oral (in drinking water) | No significant change in blood pressure, urine output, or electrolyte excretion. | [2] |
| Bendroflumethiazide (BFTZ) | Spontaneously Hypertensive Rat (SHR) | Not specified (maximal dose) | Not specified | Decreased urinary calcium excretion to levels comparable to normotensive rats. | [3] |
| Bendroflumethiazide (BFTZ) | Wistar-Kyoto (WKY) - Normotensive | Not specified (maximal dose) | Not specified | No significant change in urinary calcium excretion; greater increase in chloride excretion compared to SHR. | [3] |
Table 2: Quantitative Effects of Thiazide Diuretics on Urinary Excretion in Rats
| Diuretic | Rat Strain | Parameter | Baseline (Mean ± SEM) | Post-treatment (Mean ± SEM) | Reference |
| Bendroflumethiazide (BFTZ) | SHR | Urinary Ca2+/Creatinine (μmol/μmol) | 0.525 ± 0.061 | 0.250 ± 0.032 | [3] |
| Bendroflumethiazide (BFTZ) | WKY | Urinary Ca2+/Creatinine (μmol/μmol) | 0.274 ± 0.049 | 0.225 ± 0.032 | [3] |
| Bendroflumethiazide (BFTZ) | SHR | Urinary Na+/Creatinine (μmol/μmol) | 12.6 ± 1.27 | Not Reported | [3] |
| Bendroflumethiazide (BFTZ) | WKY | Urinary Na+/Creatinine (μmol/μmol) | 7.89 ± 0.926 | Not Reported | [3] |
Note: The oral LD50 of this compound in rats is greater than 10,000 mg/kg, indicating a very low acute toxicity.[1]
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
This protocol is a general guideline and should be adapted based on the specific experimental design.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose, 10% sucrose solution, or water with a suitable suspending agent)[4]
-
Oral gavage needles (16-18 gauge for adult rats)
-
Syringes (appropriate volume for dosing)
-
Weighing scale
-
Mortar and pestle or other homogenization equipment
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation:
-
Acclimatize rats to the experimental conditions.
-
Weigh each rat immediately before dosing to ensure accurate dose calculation.
-
-
This compound Solution/Suspension Preparation:
-
Calculate the required amount of this compound based on the desired dose and the total volume to be administered.
-
This compound is poorly soluble in water. Prepare a homogenous suspension in a suitable vehicle. For example, triturate the this compound powder with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle while mixing continuously.
-
Ensure the final concentration allows for a reasonable administration volume (typically 1-5 mL/kg for rats).
-
-
Oral Gavage Administration:
-
Gently restrain the rat. One common method is to hold the rat firmly by the scruff of the neck and support the body.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach. Mark this length on the needle.
-
With the rat's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Advance the needle slowly and smoothly. The rat should swallow as the needle passes down the esophagus. If resistance is met, or the rat shows signs of distress (e.g., coughing), withdraw the needle immediately.
-
Once the needle is at the predetermined depth, administer the this compound suspension slowly.
-
Withdraw the needle gently in a single, smooth motion.
-
Return the rat to its cage and monitor for any adverse reactions.
-
Protocol 2: Intraperitoneal (IP) Injection of this compound
This protocol provides a general guideline for IP administration.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO, though the final concentration of DMSO should be minimized)
-
Sterile syringes and needles (23-25 gauge for rats)
-
Weighing scale
-
Vortex mixer or sonicator for solubilization
-
PPE
Procedure:
-
Animal Preparation:
-
Acclimatize rats to the experimental conditions.
-
Weigh each rat immediately before injection.
-
-
This compound Solution Preparation:
-
Prepare a sterile solution of this compound in the chosen vehicle. Due to its poor water solubility, a co-solvent system may be necessary. If using DMSO, prepare a concentrated stock solution and dilute it with sterile saline or PBS to the final desired concentration, ensuring the final DMSO concentration is low (typically <5%) to minimize toxicity.
-
Ensure the solution is clear and free of particulates. Filter sterilization may be necessary if the components are heat-labile.
-
-
Intraperitoneal Injection:
-
Restrain the rat securely. One person can restrain the rat while another performs the injection.
-
Position the rat on its back with its head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[5]
-
Insert the needle at a 30-45 degree angle into the abdominal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ.
-
Inject the solution slowly and steadily. The maximum recommended IP injection volume for rats is 10 ml/kg.[5]
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule. The activity of NCC is regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) or oxidative stress-responsive kinase 1 (OSR1).[6][7][8][9]
Caption: WNK-SPAK/OSR1 pathway regulating NCC activity and its inhibition by this compound.
References
- 1. This compound | C15H14ClN3O4S3 | CID 2343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Differential Effect of Low Dose Thiazides on the Renin Angiotensin System in Genetically Hypertensive and Normotensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazide diuretics normalize urinary calcium in spontaneously hypertensive male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. journals.biologists.com [journals.biologists.com]
- 7. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for Novel Benzthiazide Analogs
Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, medicinal chemistry, and drug discovery.
Introduction Benzthiazide is a thiazide diuretic used in the management of hypertension and edema.[1][2][3][4] Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC or SLC12A3) in the distal convoluted tubules of the kidney, leading to increased excretion of sodium, chloride, and water.[1][2][5] Additionally, thiazides can induce vasodilation by activating large-conductance calcium-activated potassium (KCa) channels in vascular smooth muscle.[1] The discovery of novel this compound analogs with improved potency, selectivity, or pharmacokinetic profiles is a key objective in developing next-generation antihypertensive agents.
This document outlines a comprehensive high-throughput screening (HTS) cascade designed to identify and characterize novel small molecule modulators of the Na+/Cl- cotransporter, the primary target of this compound.
This compound Signaling and Mechanism of Action
This compound exerts its therapeutic effects through two primary pathways. The diuretic effect is achieved by blocking the Na+/Cl- cotransporter in the kidney, while the antihypertensive effect may also be mediated by actions on vascular smooth muscle.[1][4]
Caption: Mechanism of action for this compound analogs.
High-Throughput Screening Workflow
A tiered screening approach is employed to efficiently identify potent and selective inhibitors of the Na+/Cl- cotransporter from a large chemical library. The workflow progresses from a primary, high-throughput screen to more detailed secondary and counter-screens, culminating in hit-to-lead optimization.
Caption: High-throughput screening cascade for NCC inhibitors.
Experimental Protocols
Protocol 3.1: Primary High-Throughput Screen
This protocol describes a cell-based, fluorescence-imaging plate reader (FLIPR) assay using a membrane potential-sensitive dye to measure NCC activity. Inhibition of NCC prevents the influx of Na+ and Cl-, thus blocking the depolarization of the cell membrane that is detected by the dye.
Principle: A cell line stably expressing the human Na+/Cl- cotransporter (e.g., HEK293-hNCC) is loaded with a membrane potential-sensitive fluorescent dye. The addition of a specific ion mix initiates ion influx through NCC, causing membrane depolarization and a change in fluorescence. Test compounds that inhibit NCC will prevent this change.
Caption: Workflow for the primary membrane potential assay.
Materials:
-
HEK293 cells stably expressing human NCC (HEK293-hNCC)
-
Assay Buffer (Low-Chloride): 140 mM Na-Gluconate, 5 mM K-Gluconate, 1 mM Mg-Gluconate, 2 mM Ca-Gluconate, 10 mM HEPES, 5 mM Glucose, pH 7.4
-
Stimulus Buffer (High-Chloride): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 5 mM Glucose, pH 7.4
-
FLIPR Membrane Potential Assay Kit
-
This compound (Positive Control)
-
DMSO (Vehicle Control)
-
384-well black-walled, clear-bottom assay plates
Procedure:
-
Cell Plating: Seed HEK293-hNCC cells into 384-well plates at a density of 20,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Dye Loading: Prepare the membrane potential dye according to the manufacturer's instructions. Remove cell culture medium and add 20 µL of dye solution to each well.
-
Incubation: Incubate the plates for 60 minutes at 37°C.
-
Compound Addition: Add 5 µL of test compounds (at 10 µM final concentration), this compound (positive control, 1 µM), or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
FLIPR Measurement: Place the plate in a FLIPR instrument. Record a baseline fluorescence reading for 10 seconds.
-
Stimulation: The FLIPR adds 25 µL of Stimulus Buffer to each well to initiate ion transport.
-
Data Acquisition: Continue recording fluorescence intensity for 5 minutes. The change in fluorescence corresponds to the change in membrane potential.
Protocol 3.2: Dose-Response and Cytotoxicity Assays
Dose-Response Confirmation: Initial hits identified from the primary screen are tested in a dose-response format to determine their potency (IC50). The protocol is identical to the primary screen, but compounds are serially diluted (e.g., 8-point, 1:3 dilution series starting from 30 µM).
Cytotoxicity Counter-Screen: This assay is crucial to eliminate compounds that appear active due to cell death rather than specific target inhibition.
-
Plate HEK293-hNCC cells as in the primary assay.
-
Add compounds at the highest concentration used in the dose-response assay (e.g., 30 µM).
-
Incubate for 1 hour (matching the compound incubation time of the primary assay).
-
Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's protocol.
-
Compounds that reduce cell viability by more than 20% are flagged as cytotoxic and deprioritized.
Data Presentation and Analysis
Data from the HTS campaign should be clearly organized. A hit is typically defined as a compound that causes inhibition greater than three standard deviations from the mean of the vehicle control wells.
Table 1: Hypothetical Primary HTS Results
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
|---|---|---|---|
| BZA-0001 | 10 | 8.2 | No |
| BZA-0002 | 10 | 91.5 | Yes |
| BZA-0003 | 10 | 15.3 | No |
| BZA-0004 | 10 | 85.7 | Yes |
| ... | 10 | ... | ... |
| This compound | 1 | 95.2 | Control |
| DMSO | - | 0.0 | Control |
Table 2: Hypothetical Dose-Response and Cytotoxicity Data for Confirmed Hits
| Compound ID | IC50 (µM) | Cytotoxicity at 30 µM (% Viability) | Status |
|---|---|---|---|
| BZA-0002 | 0.25 | 98.5 | Validated Hit |
| BZA-0004 | 1.12 | 95.2 | Validated Hit |
| BZA-0137 | 0.88 | 45.1 | Cytotoxic |
| BZA-0256 | 3.50 | 99.1 | Validated Hit |
References
Application Notes and Protocols: Cellular Assays to Determine Benzthiazide's Effect on Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzthiazide, a thiazide diuretic, has garnered interest for its potential anticancer properties. As a member of the benzothiazole class of compounds, it is structurally related to molecules that have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis. A key mechanism of action for some benzothiazole derivatives is the inhibition of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many hypoxic tumors and involved in pH regulation and tumor progression.[1][2] This document provides detailed protocols for a panel of cellular assays to investigate the effects of this compound on cancer cell proliferation and outlines the current understanding of the signaling pathways potentially involved.
While direct, quantitative data on this compound's effect on cancer cell proliferation is limited in publicly available literature, the following protocols are standard methods used to assess the anti-proliferative activity of novel compounds. The provided data tables and signaling pathway diagrams are based on findings for structurally related benzothiazole derivatives and should be considered illustrative until specific experimental data for this compound is generated.
Data Presentation
The anti-proliferative effects of a compound are typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process by 50%. The following tables provide examples of how to present such data, based on hypothetical results for this compound and published data for other benzothiazole derivatives.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) |
| MCF-7 | Breast | Data not available |
| MDA-MB-231 | Breast | Data not available |
| A549 | Lung | Data not available |
| HCT116 | Colon | Data not available |
| HeLa | Cervical | Data not available |
| U87 | Glioblastoma | Data not available |
Table 2: Reported IC50 Values for a Benzothiazole Derivative (Compound PB11) in Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | Compound PB11 IC50 (nM) |
| U87 | Glioblastoma | < 50 |
| HeLa | Cervical | < 50 |
| Source:[3] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay for DNA Synthesis
This immunoassay measures the incorporation of the thymidine analog BrdU into newly synthesized DNA, which is a direct measure of cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other test compound)
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)
-
Substrate for the conjugated enzyme (e.g., TMB for HRP)
-
Stop solution
-
96-well plates
-
Microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
After 24 hours, treat the cells with various concentrations of this compound for 48-72 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C to allow for BrdU incorporation.
-
Remove the labeling solution and fix the cells with the Fixing/Denaturing solution for 30 minutes at room temperature.
-
Wash the wells with PBS.
-
Add the anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells to remove unbound antibody.
-
If using an HRP-conjugated antibody, add the TMB substrate and incubate until color develops. Stop the reaction with the stop solution.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify the level of BrdU incorporation as a measure of cell proliferation.
Colony Formation (Clonogenic) Assay for Long-Term Survival
This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony, providing a measure of long-term cell survival and reproductive integrity.[4][5][6][7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other test compound)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates for 7-14 days, allowing colonies to form. The medium can be changed every 3-4 days.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with 100% methanol for 10 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
Signaling Pathways and Visualization
Benzothiazole derivatives have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.[8] While the specific effects of this compound on these pathways require further investigation, the following diagrams illustrate the potential mechanisms based on studies of related compounds.
Caption: Experimental workflow for assessing this compound's effect on cancer cell proliferation.
Caption: Potential signaling pathways modulated by this compound in cancer cells.
Conclusion
The protocols outlined in this document provide a robust framework for characterizing the anti-proliferative effects of this compound on cancer cells. While the specific molecular targets and signaling pathways of this compound in the context of cancer are yet to be fully elucidated, the broader family of benzothiazole compounds has shown promise in targeting key pathways that drive tumorigenesis. Further research is warranted to generate specific data for this compound to validate its potential as an anticancer agent.
References
- 1. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of a human tumor colony-forming assay to new drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. In Vitro Tumorigenic Assay: Colony Forming Assay for Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiology Studies on Ion Channels Affected by Benzthiazide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzthiazide is a thiazide diuretic primarily utilized for its antihypertensive and natriuretic effects. While its diuretic action is attributed to the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubules of the kidney, its vasodilatory and antihypertensive properties are linked to its interaction with specific ion channels in vascular smooth muscle cells (VSMCs).[1][2][3] Electrophysiological studies have identified the large-conductance calcium-activated potassium (BK) channels as a key target for thiazide diuretics, leading to vasodilation.[1][2][4] This document provides a detailed overview of the electrophysiological effects of this compound on these ion channels, along with comprehensive protocols for their study.
Ion Channels Affected by this compound
The primary ion channel modulated by this compound in the context of its vascular effects is:
-
Large-Conductance Calcium-Activated Potassium (BK) Channels: Also known as KCa1.1 or Maxi-K channels, these channels are activated by both membrane depolarization and increases in intracellular calcium concentration.[4][5] In VSMCs, activation of BK channels leads to potassium efflux, resulting in membrane hyperpolarization and subsequent closure of voltage-gated Ca2+ channels. This cascade of events reduces intracellular calcium levels, causing smooth muscle relaxation and vasodilation.[4][5] Thiazide diuretics, including this compound, are understood to promote the activation of these channels.[1][2]
While the primary effect is on BK channels, some studies suggest a potential weak interaction with:
-
L-type Calcium Channels: These voltage-gated calcium channels are crucial for the influx of calcium that triggers smooth muscle contraction. Some related compounds have shown weak antagonistic effects on these channels.[6] However, the primary vasodilatory mechanism of thiazides is attributed to BK channel activation.
Data Presentation: Quantitative Effects of Thiazide Diuretics on Ion Channels
| Parameter | Value | Ion Channel | Cell Type | Comments | Reference |
| EC50 for BK Channel Activation | 28.4 µmol/L | BK (α + β1 subunits) | HEK293T | Concentration-dependent activation. | [7] |
| Effect on BK Current | Significantly augmented | BK | HUASMCs | Observed in whole-cell configuration. | [7] |
| Effect on Unitary Conductance | No effect | BK | HUASMCs | Studied in inside-out configuration. | [7] |
| Effect on Open Probability (Po) | No effect in inside-out; Increased in cell-attached | BK | HUASMCs | Suggests an indirect mechanism requiring cell integrity. | [7] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Vasodilation
The vasodilatory effect of this compound is initiated by its interaction with vascular smooth muscle cells, leading to the activation of BK channels. This activation is dependent on the presence of the β1 subunit of the channel and requires intact cellular signaling pathways.
Caption: Proposed signaling pathway of this compound-induced vasodilation.
Experimental Workflow for Whole-Cell Patch-Clamp Recording
This workflow outlines the key steps for investigating the effect of this compound on BK channel currents in vascular smooth muscle cells using the whole-cell patch-clamp technique.
Caption: Workflow for whole-cell patch-clamp analysis of this compound effects.
Experimental Protocols
The following are detailed protocols for electrophysiological experiments to study the effects of this compound on ion channels. These are generalized protocols that should be optimized for specific experimental conditions.
Protocol 1: Whole-Cell Patch-Clamp Recording of BK Channels in VSMCs
This protocol is designed to measure macroscopic currents through BK channels in isolated vascular smooth muscle cells.
1. Cell Preparation:
- Isolate vascular smooth muscle cells from a suitable source (e.g., mesenteric arteries) using enzymatic digestion (e.g., collagenase and papain) followed by gentle trituration.
- Plate the isolated cells on glass coverslips and allow them to adhere for at least 2-4 hours before recording.
2. Solutions:
- External (Bath) Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, and a buffered Ca2+ concentration to achieve the desired free [Ca2+]i (e.g., 1 µM). Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and dilute to the final desired concentrations in the external solution.
3. Electrophysiological Recording:
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Mount the coverslip with VSMCs in a recording chamber on an inverted microscope.
- Perfuse the chamber with the external solution.
- Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
- Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.
- Clamp the cell at a holding potential of -60 mV.
- Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit BK channel currents.
- Record baseline currents.
- Perfuse the chamber with the external solution containing this compound at various concentrations.
- Repeat the voltage-step protocol to record currents in the presence of the compound.
- Perform a washout by perfusing with the control external solution.
4. Data Analysis:
- Measure the peak outward current at each voltage step.
- Construct current-voltage (I-V) relationship curves for control, this compound application, and washout conditions.
- Calculate the percentage increase in current at each voltage to determine the effect of this compound.
- If multiple concentrations are used, construct a dose-response curve to determine the EC50.
Protocol 2: Inside-Out Patch-Clamp Recording of Single BK Channels
This protocol allows for the study of single BK channel activity and the direct application of substances to the intracellular face of the membrane patch.
1. Cell and Pipette Preparation:
- Prepare cells and patch pipettes as described in Protocol 1.
2. Solutions:
- Pipette (External) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES. Adjust pH to 7.2 with KOH.
- Bath (Internal) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and a buffered Ca2+ concentration to achieve the desired free [Ca2+]i (e.g., 10 µM). Adjust pH to 7.2 with KOH.
- This compound Solution: Add this compound to the bath solution at the desired concentration.
3. Electrophysiological Recording:
- Form a gigaohm seal on the cell membrane as in the whole-cell protocol.
- Instead of rupturing the patch, gently pull the pipette away from the cell to excise the membrane patch, forming an inside-out configuration. The intracellular side of the membrane is now facing the bath solution.
- Clamp the patch at a constant depolarizing potential (e.g., +40 mV) to observe single-channel openings.
- Record baseline single-channel activity.
- Perfuse the bath with the solution containing this compound.
- Record single-channel activity in the presence of the compound.
4. Data Analysis:
- Analyze the single-channel recordings to determine the open probability (Po) and unitary conductance.
- Compare these parameters between control and this compound conditions to assess if the drug has a direct effect on the channel. Based on studies with HCTZ, a direct effect is not expected.[7]
Conclusion
Electrophysiology studies, particularly using the patch-clamp technique, are crucial for elucidating the mechanism of action of this compound on vascular ion channels. The available evidence strongly points to the activation of BK channels in vascular smooth muscle as the primary mechanism for its vasodilatory effects. The provided protocols offer a framework for researchers to investigate these effects in detail. Further studies are warranted to determine the precise quantitative effects of this compound on BK channels and to fully understand the intracellular signaling pathways involved in its modulatory action.
References
- 1. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activating BK channels ameliorates vascular smooth muscle calcification through Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of human smooth muscle BK channels by hydrochlorothiazide requires cell integrity and the presence of BK β1 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BK Channels in Tail Artery Vascular Smooth Muscle Cells of Normotensive (WKY) and Hypertensive (SHR) Rats Possess Similar Calcium Sensitivity But Different Responses to the Vasodilator Iloprost - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BK Channels in the Vascular System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of the molecular composition of large conductance, Ca2+ activated K+ channels in vascular smooth muscle during hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of human smooth muscle BK channels by hydrochlorothiazide requires cell integrity and the presence of BK β1 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Benzthiazide-Based Assay for Carbonic Anhydrase IX (CAIX) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH.[1][2] Its expression is strongly induced by hypoxia via the hypoxia-inducible factor (HIF-1) pathway.[3][4] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAIX contributes to an acidic tumor microenvironment while maintaining a neutral intracellular pH, which promotes tumor cell survival, proliferation, and metastasis.[1][2][4] This makes CAIX a compelling target for anticancer therapies.[1][5] Benzthiazide, a thiazide diuretic, has been identified as a potent inhibitor of carbonic anhydrases, including CAIX, with Ki values in the nanomolar range.[6] This application note provides detailed protocols for developing and executing a robust assay to screen and characterize inhibitors, like this compound, against recombinant human CAIX using a stopped-flow CO₂ hydration method. Additionally, a cell-based protocol is outlined to assess the inhibitor's effect on cancer cells.
Introduction to CAIX and this compound
Carbonic Anhydrase IX (CAIX) is a member of the α-carbonic anhydrase family of zinc metalloenzymes.[7] Unlike most other human CAs, its expression in normal tissues is highly restricted, making it an attractive and selective target for cancer therapy.[1] Elevated CAIX expression is a hallmark of hypoxic tumors and is often correlated with poor prognosis and resistance to therapy.[3][5] Pharmacological inhibition of CAIX's catalytic activity can disrupt pH regulation in cancer cells, leading to impaired tumor growth and metastasis.[1][2]
This compound is a sulfonamide-containing compound originally used as a diuretic and antihypertensive agent.[8][9] Its mechanism includes the inhibition of various carbonic anhydrases.[8][9] Specifically, it has demonstrated potent inhibition against the cancer-associated CAIX isoform.[6] This makes this compound a valuable tool compound for studying CAIX function and a potential scaffold for the development of novel anticancer agents.
CAIX Signaling and Therapeutic Rationale
Under hypoxic conditions, commonly found in solid tumors, the transcription factor HIF-1α is stabilized. HIF-1α then translocates to the nucleus and induces the expression of various genes, including CA9. The resulting CAIX protein helps the cancer cell adapt to the acidic microenvironment by maintaining its intracellular pH, which is crucial for survival and proliferation.
Experimental Protocols
Protocol 1: Recombinant CAIX Inhibition Assay (Stopped-Flow CO₂ Hydration)
This protocol describes the gold-standard method for measuring the kinetics of CA-catalyzed CO₂ hydration and its inhibition.[10]
Principle: A stopped-flow instrument rapidly mixes a CO₂-saturated solution with a buffer solution containing the CA enzyme, with or without the inhibitor (this compound). The subsequent hydration of CO₂ produces protons, causing a pH drop. A pH indicator (e.g., Phenol Red) in the buffer solution changes its absorbance, and the rate of this change is monitored spectrophotometrically. The inhibition constant (Ki) is determined from the change in catalytic rates at various inhibitor concentrations.[10]
Materials and Reagents:
-
Recombinant human Carbonic Anhydrase IX (catalytic domain)
-
This compound (or other inhibitors)
-
HEPES buffer (20 mM, pH 7.5)
-
Sodium sulfate (Na₂SO₄, 0.1 M, for maintaining ionic strength)
-
Phenol Red (0.2 mM)
-
Carbon dioxide (CO₂) gas
-
Dimethyl sulfoxide (DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create serial dilutions in the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Prepare the assay buffer: 20 mM HEPES, 0.1 M Na₂SO₄, 0.2 mM Phenol Red, pH 7.5.
-
Prepare the enzyme solution by diluting recombinant CAIX in the assay buffer to a final concentration of ~10 nM.
-
Prepare the substrate solution by bubbling CO₂ gas through chilled deionized water until saturation. Create serial dilutions of this saturated solution with chilled water to achieve concentrations from 1.7 to 17 mM.[10]
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to monitor absorbance at 557 nm (the absorbance maximum for Phenol Red at pH 7.5).[10]
-
Equilibrate the instrument and syringes to 25°C.
-
-
Measurement:
-
Uninhibited (Control) Reaction: Load one syringe with the CAIX enzyme solution and the other with a specific concentration of the CO₂ substrate solution. Initiate the mixing. Record the absorbance change over time to determine the initial velocity (V₀). Repeat for each CO₂ concentration.
-
Inhibited Reaction: Pre-incubate the CAIX enzyme solution with a specific concentration of this compound for 15 minutes at room temperature. Load the enzyme-inhibitor syringe and the CO₂ substrate syringe. Initiate mixing and record the initial velocity (Vi). Repeat for each inhibitor and CO₂ concentration.
-
-
Data Analysis:
-
Calculate the rate of the catalyzed reaction by subtracting the rate of the uncatalyzed reaction (measured without enzyme).
-
Plot the reaction rates against substrate concentration and use Michaelis-Menten kinetics to determine Km and Vmax.
-
Determine the IC₅₀ value, which is the inhibitor concentration that causes 50% inhibition of the enzyme activity.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration.
-
Protocol 2: Cell-Based Assay for CAIX Inhibition
This protocol assesses the effect of this compound on the proliferation of cancer cells that endogenously express CAIX, particularly under hypoxic conditions.
Principle: CAIX-expressing cancer cells (e.g., HeLa, HT-29) are cultured under normoxic (21% O₂) and hypoxic (1% O₂) conditions. Cell viability is measured after treatment with varying concentrations of this compound. A selective reduction in viability under hypoxic conditions suggests on-target inhibition of CAIX.[11]
Materials and Reagents:
-
HeLa or HT-29 human cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., WST-1, MTT, or Sulforhodamine B (SRB))[12][13]
-
Hypoxia chamber or incubator (1% O₂, 5% CO₂)
-
Standard cell culture incubator (21% O₂, 5% CO₂)
Procedure:
-
Cell Plating: Seed 5,000-10,000 cells per well in 100 µL of complete medium into two 96-well plates. Allow cells to attach overnight.[14]
-
Compound Preparation: Prepare 2x serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 200 µM.[12]
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the wells.
-
Incubation:
-
Place one plate in a standard incubator (normoxia).
-
Place the second plate in a hypoxia incubator.
-
Incubate both plates for 48-72 hours.
-
-
Viability Assessment:
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot cell viability against the log of this compound concentration for both normoxic and hypoxic conditions.
-
Calculate the IC₅₀ values for each condition. A significantly lower IC₅₀ under hypoxia indicates selective targeting of CAIX-dependent cell survival.
-
Experimental Workflow and Data Presentation
The overall workflow for inhibitor characterization involves screening, determining inhibition constants, and validating the effect in a cellular context.
References
- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Overexpression of carbonic anhydrase IX induces cell motility by activating matrix metalloproteinase-9 in human oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound | C15H14ClN3O4S3 | CID 2343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
Application of Benzthiazide in Primary Renal Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzthiazide is a thiazide diuretic that exerts its effects primarily on the distal convoluted tubule (DCT) of the nephron in the kidney.[1] Its principal mechanism of action is the inhibition of the sodium-chloride (Na+-Cl-) cotransporter (NCC), also known as SLC12A3, located on the apical membrane of DCT cells.[1][2] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in diuresis and a subsequent reduction in blood pressure.[1] Beyond its diuretic effect, this compound also influences the transport of other ions, including calcium and potassium.[1] The study of this compound in primary renal cell culture, specifically in primary cultures of DCT cells, provides a valuable in vitro model to investigate its molecular mechanisms, dose-response relationships, and effects on cellular physiology in a controlled environment, mimicking the native renal epithelium.
Mechanism of Action
This compound, like other thiazide diuretics, directly binds to and inhibits the NCC protein.[1] This transporter is responsible for reabsorbing approximately 5-10% of filtered sodium chloride from the tubular fluid back into the blood. By blocking NCC, this compound increases the excretion of sodium and chloride, and consequently water, leading to its diuretic and antihypertensive effects.
The inhibition of NCC by thiazides can also indirectly affect the transport of other ions in the DCT. For instance, the reduction in intracellular sodium concentration can enhance the driving force for apical calcium entry through the transient receptor potential vanilloid 5 (TRPV5) channel, contributing to the calcium-sparing effect of thiazide diuretics.[3][4] Furthermore, the increased delivery of sodium to the downstream collecting duct can lead to increased potassium secretion, a common side effect of thiazide therapy.[1]
Data Presentation
The following tables summarize quantitative data related to the effects of thiazide diuretics on renal cells, which can be used as a reference for designing experiments with this compound.
| Parameter | Value | Cell Type/System | Reference Thiazide | Citation |
| NCC Inhibition (IC50) | ||||
| Polythiazide | 3 x 10⁻⁷ M | Rat NCC | Polythiazide | [5] |
| Hydrochlorothiazide | 10⁻⁴ M (40% inhibition of 22Na+ uptake) | Mouse DCT cells | Hydrochlorothiazide | [6] |
| Effect on Ion Transport | ||||
| Intracellular Cl⁻ Reduction | 17.0 to 12.6 mM | Salamander distal tubule | Hydrochlorothiazide | [7] |
| ⁴⁵Ca²⁺ Uptake Stimulation | 45% increase | Mouse DCT cells | Chlorothiazide (10⁻⁴ M) | [6] |
| Effect on Gene Expression | ||||
| TRPV5 mRNA | Significant Increase | Mouse Kidney (in vivo) | Chlorothiazide | [3] |
| Calbindin-D28k mRNA | Significant Increase | Mouse Kidney (in vivo) | Chlorothiazide | [3] |
| TRPV5 Protein | Increased Abundance | Rat Kidney (in vivo) | Hydrochlorothiazide | [4] |
Experimental Protocols
Protocol 1: Isolation and Primary Culture of Mouse Distal Convoluted Tubule (DCT) Cells
This protocol is adapted from established methods for isolating and culturing primary DCT cells, which are the primary target for this compound.
Materials:
-
Kidneys from C57BL/6 mice
-
Collagenase Type IV
-
DMEM/F-12 medium
-
Fetal bovine serum (FBS)
-
Insulin, transferrin, selenium (ITS) supplement
-
Dexamethasone
-
Epidermal growth factor (EGF)
-
Penicillin-Streptomycin
-
Collagen-coated culture plates or filter supports
-
Percoll
Procedure:
-
Tissue Digestion:
-
Euthanize mice and perfuse kidneys with ice-cold sterile PBS.
-
Mince the renal cortex finely and digest with Collagenase Type IV in DMEM/F-12 at 37°C for 30-45 minutes with gentle agitation.
-
Stop the digestion by adding DMEM/F-12 with 10% FBS.
-
-
Tubule Isolation:
-
Filter the cell suspension through a 100 µm cell strainer followed by a 40 µm strainer to remove glomeruli and large undigested tissue.
-
Centrifuge the filtrate to pellet the tubules.
-
Resuspend the pellet in a 45% Percoll solution and centrifuge to separate different tubule segments. The DCT-enriched fraction will be in a distinct band.
-
-
Cell Seeding and Culture:
-
Wash the collected DCT fraction with DMEM/F-12.
-
Seed the isolated tubules onto collagen-coated plates or filter supports.
-
Culture the cells in DMEM/F-12 supplemented with 2% FBS, ITS, dexamethasone, EGF, and penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Change the medium every 2-3 days. The cells should form a confluent monolayer within 7-10 days.
-
Protocol 2: Assessing the Effect of this compound on NCC Activity using a 22Na+ Uptake Assay
This assay measures the function of the NCC by quantifying the uptake of radioactive sodium.
Materials:
-
Confluent primary DCT cell monolayer on filter supports
-
This compound stock solution (in DMSO)
-
²²NaCl (radioactive sodium)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution)
-
Wash buffer (ice-cold PBS)
-
Scintillation fluid and counter
Procedure:
-
Pre-incubation:
-
Wash the DCT cell monolayers with pre-warmed uptake buffer.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M) or vehicle (DMSO) in uptake buffer for 30 minutes at 37°C.
-
-
²²Na⁺ Uptake:
-
Remove the pre-incubation solution.
-
Add uptake buffer containing ²²NaCl (e.g., 1 µCi/mL) and the respective concentrations of this compound or vehicle.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
-
Washing and Lysis:
-
Rapidly wash the cells three times with ice-cold wash buffer to remove extracellular ²²Na⁺.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
-
Quantification:
-
Add the cell lysate to scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate.
-
The this compound-sensitive ²²Na⁺ uptake is calculated as the difference between uptake in the absence and presence of a high concentration of this compound (e.g., 10⁻⁴ M).
-
Protocol 3: Evaluating the Effect of this compound on Gene Expression using qRT-PCR
This protocol allows for the quantification of changes in mRNA levels of target genes in response to this compound treatment.
Materials:
-
Confluent primary DCT cell monolayer
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Slc12a3 (NCC), Trpv5, Calb1 (Calbindin-D28k)) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Cell Treatment:
-
Treat confluent DCT cells with the desired concentration of this compound or vehicle for a specified time (e.g., 24 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in a distal convoluted tubule (DCT) cell.
Caption: Workflow for assessing this compound's effect on NCC activity in primary DCT cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effect of thiazide on renal gene expression of apical calcium channels and calbindins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Thiazide on the Expression of TRPV5, Calbindin-D28K, and Sodium Transporters in Hypercalciuric Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of calcium transport stimulated by chlorothiazide in mouse distal convoluted tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular actions of thiazide diuretics in the distal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Benzthiazide's Effects on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzthiazide, a thiazide diuretic, is also a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme highly expressed in many solid tumors in response to hypoxia. CAIX plays a crucial role in maintaining the pH balance of the tumor microenvironment (TME), which is critical for tumor progression, metastasis, and resistance to therapy. By inhibiting CAIX, this compound is hypothesized to disrupt the acidic TME, potentially leading to increased tumor hypoxia, reduced angiogenesis, and enhanced anti-tumor immune responses. These application notes provide a framework for utilizing various in vivo imaging modalities to investigate the multifaceted effects of this compound on the TME. While direct in vivo imaging data for this compound is emerging, the following protocols and expected outcomes are based on studies with other carbonic anhydrase inhibitors.
Predicted Quantitative Effects of this compound on the Tumor Microenvironment
The following table summarizes the anticipated quantitative effects of this compound on key parameters of the tumor microenvironment, based on findings from studies on other carbonic anhydrase IX inhibitors. These values should be considered hypothetical and serve as a guide for experimental design and data interpretation.
| Parameter | Imaging Modality | Expected Change with this compound Treatment | Hypothetical Quantitative Change | References (from similar compounds) |
| Tumor Extracellular pH (pHe) | MRI with pH-sensitive contrast agents (e.g., acidoCEST) | Decrease (acidification) | 0.2 - 0.5 pH unit decrease | [1][2][3] |
| Tumor Hypoxia | PET with hypoxia-specific tracers (e.g., 18F-FMISO) | Increase in tracer uptake | 1.5 - 2.5 fold increase in Tumor-to-Muscle Ratio | [4][5][6] |
| Tumor Blood Perfusion | Dynamic Contrast-Enhanced MRI (DCE-MRI) | Decrease | 20 - 40% reduction in Ktrans | [7][8] |
| Vessel Density | Intravital Microscopy with fluorescent dextrans | Decrease | 15 - 30% reduction in vessel density | [7][8][9] |
| CD8+ T-cell Infiltration | Intravital Microscopy with fluorescently labeled antibodies | Increase | 2 - 4 fold increase in CD8+ cells per tumor area | [10][11] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in the Tumor Microenvironment
Caption: this compound inhibits CAIX, disrupting the acidic TME.
General Experimental Workflow for In Vivo Imaging
Caption: Workflow for in vivo imaging of this compound's effects.
Experimental Protocols
Protocol 1: In Vivo MRI for Tumor pH Measurement
Objective: To non-invasively measure changes in the extracellular pH of the tumor microenvironment following this compound treatment using acidoCEST MRI.[3][12]
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts of a CAIX-positive cancer cell line)
-
This compound solution (for injection)
-
Vehicle control solution
-
Iopromide (acidoCEST contrast agent)
-
MRI scanner (e.g., 7T or higher for preclinical imaging) with CEST imaging sequence capabilities
-
Animal handling and monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse and place it on the scanner bed. Maintain body temperature using a heating pad. Insert a tail-vein catheter for contrast agent administration.
-
Baseline Imaging: Acquire pre-contrast T1- and T2-weighted anatomical images of the tumor.
-
AcidoCEST MRI:
-
Inject iopromide intravenously.
-
Acquire CEST images using a pre-optimized pulse sequence. This typically involves applying a series of saturation pulses at different frequency offsets around the water resonance.
-
Acquire a Z-spectrum by plotting the normalized water signal intensity as a function of the saturation frequency offset.
-
-
This compound Administration: Administer a single dose of this compound (or vehicle) to the respective groups.
-
Post-Treatment Imaging: Repeat the acidoCEST MRI protocol at various time points post-treatment (e.g., 1, 4, 24 hours) to monitor pH changes.
-
Data Analysis:
-
Generate CEST ratio maps from the Z-spectra.
-
Use a calibration curve to convert the CEST ratio values to pH values, creating a pH map of the tumor.[3]
-
Perform region of interest (ROI) analysis on the tumor to quantify the average pHe.
-
Compare the pHe values between the this compound-treated and vehicle control groups.
-
Protocol 2: In Vivo PET for Tumor Hypoxia Imaging
Objective: To assess changes in tumor hypoxia in response to this compound treatment using 18F-FMISO PET imaging.[13][14][15]
Materials:
-
Tumor-bearing mice
-
This compound solution
-
Vehicle control solution
-
18F-FMISO (hypoxia-specific PET tracer)
-
PET/CT scanner
-
Animal handling and monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse and maintain its body temperature.
-
Tracer Injection: Inject 18F-FMISO intravenously via the tail vein.
-
Uptake Period: Allow for a 2-4 hour uptake period to ensure sufficient tracer accumulation in hypoxic regions.[14]
-
PET/CT Imaging:
-
Acquire a whole-body CT scan for anatomical localization.
-
Acquire a static PET scan of the tumor region.
-
-
This compound Administration and Follow-up Imaging: Administer this compound or vehicle and repeat the PET/CT imaging at desired time points (e.g., 24, 48 hours) post-treatment.
-
Data Analysis:
-
Reconstruct PET and CT images and co-register them.
-
Draw ROIs on the tumor and a reference tissue (e.g., muscle) on the fused PET/CT images.
-
Calculate the standardized uptake value (SUV) and the tumor-to-muscle (T/M) ratio to quantify 18F-FMISO uptake.
-
Compare the T/M ratios between the treatment and control groups.
-
Protocol 3: Intravital Microscopy for Tumor Angiogenesis and Immune Cell Infiltration
Objective: To visualize and quantify changes in tumor vasculature and the infiltration of immune cells (specifically CD8+ T-cells) in real-time following this compound treatment.[7][8][16][17]
Materials:
-
Mice with a dorsal skinfold window chamber implanted with a CAIX-positive tumor.
-
This compound solution
-
Vehicle control solution
-
High molecular weight fluorescent dextrans (e.g., FITC-dextran) for vessel visualization.
-
Fluorescently labeled anti-CD8a antibody (for in vivo labeling).
-
Intravital multiphoton microscope.
Procedure:
-
Animal Preparation: Anesthetize the mouse with the dorsal skinfold window chamber and secure it on the microscope stage.
-
Baseline Imaging:
-
Intravenously inject FITC-dextran to visualize the tumor vasculature.
-
Acquire baseline 3D image stacks of the tumor vasculature.
-
Intravenously inject the fluorescently labeled anti-CD8a antibody. Allow time for circulation and binding.
-
Acquire baseline 3D image stacks of CD8+ T-cell distribution within the tumor.
-
-
This compound Administration: Administer this compound or vehicle.
-
Longitudinal Imaging: Re-image the same tumor regions at multiple time points post-treatment (e.g., 6, 24, 48 hours).
-
Data Analysis:
-
Angiogenesis: Use image analysis software to quantify vessel density, diameter, and tortuosity from the FITC-dextran channel.
-
Immune Cell Infiltration: Count the number of CD8+ T-cells within the tumor ROIs from the antibody channel. Track cell movement and interactions with tumor cells if dynamic imaging was performed.
-
Compare the changes in vascular parameters and immune cell numbers over time between the treatment and control groups.
-
Logical Relationship of this compound's Effects
Caption: Postulated cascade of events following this compound treatment.
References
- 1. In Vivo MRI-CEST Tumor pH Imaging Detects Resistance to Proton Pump Inhibitors in Human Prostate Cancer Murine Models [mdpi.com]
- 2. Carbonic anhydrase activity monitored in vivo by hyperpolarized 13C-magnetic resonance spectroscopy demonstrate its importance for pH regulation in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluations of extracellular pH within in vivo tumors using acidoCEST MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo imaging and quantification of carbonic anhydrase IX expression as an endogenous biomarker of tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Imaging and Quantification of Carbonic Anhydrase IX Expression as an Endogenous Biomarker of Tumor Hypoxia | PLOS One [journals.plos.org]
- 6. Imaging carbonic anhydrase IX as a method for monitoring hypoxia-related radioresistance in preclinical head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intravital Fluorescence Videomicroscopy to Study Tumor Angiogenesis and Microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravital Microscopy of Tumor-associated Vasculature Using Advanced Dorsal Skinfold Window Chambers on Transgenic Fluorescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intravital microscopy of tumor vessel morphology and function using a standard fluorescence microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Carbonic anhydrases reduce the acidity of the tumor microenvironment, promote immune infiltration, decelerate tumor growth, and improve survival in ErbB2/HER2-enriched breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Magnetic Resonance Techniques for Assessing in Vivo pH - Ecurater Journals [ecurater.com]
- 13. PET Imaging of Metabolism, Perfusion, and Hypoxia: FDG and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imaging tumour hypoxia with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Imaging of Tumor Hypoxia With Radionuclide-Labeled Tracers for PET [frontiersin.org]
- 16. In-vivo imaging of tumor-infiltrating immune cells: implications for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular Imaging of Tumor-Infiltrating Lymphocytes in Living Animals Using a Novel mCD3 Fibronectin Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Benzthiazide in DMSO: A Technical Guide for Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing and troubleshooting benzthiazide stock solutions in dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO is 50 mg/mL, which corresponds to a molar concentration of 115.76 mM.[1][2] It is important to use freshly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact solubility.[1]
Q2: What is the recommended procedure for dissolving this compound in DMSO?
A2: To achieve the maximum concentration, weighing the appropriate amount of this compound and adding the corresponding volume of DMSO is recommended. Aiding dissolution with sonication is often necessary.[1][2] For instance, to prepare a 10 mM stock solution, you would dissolve 4.32 mg of this compound in 1 mL of DMSO.
Q3: How should I store my this compound DMSO stock solution?
A3: For long-term storage (up to 2 years), the stock solution should be kept at -80°C. For shorter-term storage (up to 1 year), -20°C is suitable.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][3]
Q4: What is the maximum permissible concentration of DMSO in my final working solution for cell-based assays?
A4: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should generally be less than 0.5%.[3] Always include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation upon dilution | The change in solvent environment from DMSO to an aqueous buffer or medium is too drastic. | Perform a stepwise dilution of the DMSO stock solution to prevent the compound from precipitating out.[3] |
| Compound won't fully dissolve in DMSO | The solution is supersaturated, or the DMSO has absorbed water. | Use ultrasonic treatment to aid dissolution.[1][2] If issues persist, ensure you are using a fresh, unopened bottle of anhydrous DMSO.[1] You may also gently warm the solution to 37°C.[2] |
| Inconsistent experimental results | The stock solution may have degraded due to improper storage. | Avoid repeated freeze-thaw cycles by preparing aliquots.[2][3] If a stock solution has been stored at -20°C for over a month, its efficacy should be re-verified.[3] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 431.94 g/mol | [2][4] |
| Solubility in DMSO | 50 mg/mL | [1][2] |
| Molar Concentration | 115.76 mM | [1][2] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [3] |
| Storage (in DMSO) | -80°C for 2 years, -20°C for 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Preparation: Ensure all equipment is clean and dry. Use a fresh, unopened bottle of anhydrous DMSO.
-
Weighing: Accurately weigh 21.6 mg of this compound powder.
-
Dissolution: Add the this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, place the tube in an ultrasonic bath until the solution is clear.[1][2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[1][2][3]
Protocol 2: Preparation of a 100 µM Working Solution from a 50 mM Stock
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, first dilute the 50 mM stock solution 1:10 in DMSO to create a 5 mM intermediate stock.
-
Final Dilution: Add 2 µL of the 5 mM intermediate stock to 98 µL of your final aqueous buffer or cell culture medium. This will result in a 100 µM working solution with a final DMSO concentration of 0.2%.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or vortexing before adding it to your experimental setup.
Visualized Workflows
References
Improving Benzthiazide stability in aqueous solutions for experiments
Technical Support Center: Benzthiazide Aqueous Solution Stability
This guide provides researchers, scientists, and drug development professionals with essential information for handling this compound in aqueous solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the stability and integrity of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges when working with this compound in aqueous solutions?
A1: The main challenges are this compound's very low aqueous solubility and its susceptibility to chemical degradation through hydrolysis. It is poorly soluble in water, with solubility decreasing at lower pH[1]. Furthermore, the thiazide ring can undergo hydrolysis, particularly in alkaline (high pH) conditions, leading to the formation of degradation products[1][2][3].
Q2: How does pH impact the stability of this compound solutions?
A2: pH is a critical factor. This compound is more stable in acidic to neutral aqueous solutions. In alkaline solutions, it undergoes hydrolysis, which breaks open the thiazide ring structure[1][2]. Studies on related thiazide diuretics show that degradation is significantly faster at higher pH values (e.g., pH 9.2 and above)[3]. Therefore, maintaining a pH below 7.5 is crucial for minimizing degradation during experiments.
Q3: What is the main degradation product of this compound in aqueous media?
A3: The primary degradation pathway for this compound, like other thiazide diuretics, is the hydrolysis of the thiazide ring. This process results in the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (ABSA)[2][3]. It is important to have an analytical method that can distinguish the parent this compound from this key degradant.
Q4: How can I prepare a stable stock solution of this compound for my experiments?
A4: Due to its low water solubility, a stock solution should first be prepared in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), in which it is soluble[1][4]. This stock can then be diluted to the final working concentration in your aqueous experimental buffer. It is recommended to prepare aqueous solutions fresh for each experiment and use them promptly. For detailed instructions, refer to the "Protocol for Preparing a Stable this compound Stock Solution" below.
Q5: What are the recommended storage conditions for aqueous this compound solutions?
A5: Aqueous working solutions should be used immediately after preparation. If short-term storage is necessary, solutions should be protected from light and stored at low temperatures (e.g., 2-8°C) to slow the rate of degradation[3][5]. Long-term storage of aqueous solutions is not recommended. Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods[4].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudiness or precipitate in the final aqueous solution. | The concentration of this compound exceeds its solubility limit in the aqueous buffer. | • Lower the final concentration of this compound.• Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not interfere with the experiment.• Prepare the solution fresh and use it immediately after dilution. |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound during the experiment due to inappropriate pH, high temperature, or light exposure. | • Ensure the pH of your aqueous buffer is neutral or slightly acidic.• Conduct experiments at a controlled, cool temperature.• Protect solutions from direct light exposure by using amber vials or covering containers with foil[6][7].• Prepare fresh working solutions for each experimental run. |
| Appearance of unexpected peaks in analytical results (e.g., HPLC). | Formation of degradation products, such as 4-amino-6-chloro-1,3-benzenedisulfonamide (ABSA). | • Confirm the identity of the degradation product by running a forced degradation study (see protocol below) to generate standards.• Ensure your analytical method is stability-indicating, meaning it can separate the parent drug from all potential degradants. |
Data Presentation
Table 1: Solubility of this compound in Aqueous Media
| pH | Solubility (mg/L) |
|---|---|
| 4.0 | 0.4[1] |
| 7.0 | 0.65[1] |
Table 2: Summary of Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendations |
|---|---|---|
| pH | Degrades via hydrolysis in alkaline conditions[1][2]. More stable at lower pH[8]. | Maintain pH in the neutral to acidic range (pH < 7.5). |
| Temperature | Higher temperatures accelerate the rate of degradation[3][5][8]. | Prepare solutions at room temperature and store at 2-8°C if needed for short periods. Avoid heating. |
| Light | Generally stable in light, but related thiazides can undergo photodegradation, especially under UV light[2][7][9]. | As a precaution, protect solutions from direct or prolonged light exposure. |
| Oxidizing Agents | Can be susceptible to oxidation. | Avoid contact with strong oxidizing agents[1]. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent, which can be diluted into aqueous buffers for experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Calibrated analytical balance
-
Amber glass vial or clear vial covered in aluminum foil
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to an amber glass vial.
-
Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Cap the vial securely and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid high temperatures.
-
For immediate use, dilute this stock solution into your final aqueous buffer to the desired working concentration. Ensure the final DMSO concentration is low and compatible with your experimental system (typically ≤ 0.5%).
-
For storage, aliquot the DMSO stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles[4].
Protocol 2: Forced Degradation Study for this compound
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and generate degradation products for analytical method validation. The target degradation is typically 5-20%[10][11].
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water bath or incubator
-
Photostability chamber or UV lamp
-
Appropriate buffers for neutralization
-
HPLC or other suitable analytical instrument
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Incubate at 60°C for 48 hours[2]. At various time points, withdraw a sample, neutralize it with 0.1 M NaOH, and analyze.
-
Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Incubate at 60°C for 48 hours[2][7]. At various time points, withdraw a sample, neutralize it with 0.1 M HCl, and analyze.
-
Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Store at room temperature for up to 7 days, protected from light[12]. Analyze at various time points.
-
Thermal Degradation: Place the this compound solution in an incubator at 60°C[3]. Analyze samples at various time points to assess heat-induced degradation.
-
Photolytic Degradation: Expose the this compound solution to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines[10][13]. Keep a control sample wrapped in foil to protect it from light. Analyze both samples.
Visualizations
Caption: Experimental workflow for preparing and handling this compound solutions.
Caption: Primary degradation pathway of this compound in aqueous solutions.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iipseries.org [iipseries.org]
- 6. veeprho.com [veeprho.com]
- 7. Stability of selected chlorinated thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wada-ama.org [wada-ama.org]
- 9. This compound | C15H14ClN3O4S3 | CID 2343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ijisrt.com [ijisrt.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Benzthiazide Concentration for In Vitro Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Benzthiazide for in vitro cell culture experiments. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate the effective use of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cellular context?
A1: this compound primarily acts as an inhibitor of carbonic anhydrases (CAs), with particularly high affinity for isoforms such as CA IX, CA II, and CA I.[1][2] By inhibiting these enzymes, this compound can alter pH homeostasis within the cell and in the extracellular microenvironment. Additionally, like other thiazide diuretics, it is known to interact with the Na-Cl cotransporter and can modulate the activity of calcium-activated potassium channels, which play a role in vasodilation.[3]
Q2: What is a recommended starting concentration range for this compound in cell culture?
A2: Based on available data for this compound and other thiazide diuretics, a broad concentration range should be tested initially. For studies on cancer cell proliferation, particularly under hypoxic conditions, concentrations between 0.4 µM and 10 µM have been shown to be effective.[2] For other cell types and endpoints, a wider range from nanomolar (nM) to the low millimolar (mM) range may be necessary, as effects of related thiazides have been observed across this spectrum.
Q3: How should I dissolve this compound for my cell culture experiments?
A3: this compound has low water solubility.[3] Therefore, it is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[1][2] This stock solution can then be serially diluted in your cell culture medium to the desired final concentrations. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]
Q4: What are the potential off-target effects of this compound that I should be aware of?
A4: Besides its primary targets, this compound, like other thiazides, can have broader effects on cellular physiology. These may include alterations in electrolyte balance, particularly potassium levels, and potential impacts on glucose metabolism.[5][6] It is advisable to include appropriate controls in your experiments to account for these potential off-target effects.
Q5: Are there any known issues with the stability of this compound in cell culture medium?
A5: this compound is generally stable in both light and air.[3] However, as with any experimental compound, it is good practice to prepare fresh dilutions from a frozen stock solution for each experiment to ensure consistency and potency. Stock solutions in DMSO should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[1][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related thiazide diuretics in various in vitro models.
| Compound | Cell Line/System | Assay | Concentration/Value | Observed Effect | Reference |
| This compound | Cancer Cells (unspecified) | Proliferation Assay | 0.4, 2, 10 µM | Suppression of proliferation under hypoxic conditions | [2] |
| This compound | Carbonic Anhydrase Isoforms | Inhibition Assay | Ki: 8.0 nM (CA9), 8.8 nM (CA2), 10 nM (CA1) | Enzyme Inhibition | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound using its molecular weight (431.94 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C and sonication in an ultrasonic bath can aid dissolution.[2]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1]
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium | - this compound has low aqueous solubility.- The concentration of the organic solvent (e.g., DMSO) in the final medium is too high. | - Ensure the final DMSO concentration is ≤ 0.5%.- Prepare intermediate dilutions of the stock solution in culture medium before adding to the cells.- Warm the medium to 37°C before adding the this compound solution. |
| High variability between replicate wells | - Uneven cell seeding.- Incomplete dissolution of this compound.- Edge effects in the 96-well plate. | - Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.- Vortex the this compound stock and dilutions well before use.- Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to maintain humidity. |
| No observable effect at expected concentrations | - The chosen concentration range is too low for the specific cell line or endpoint.- The compound has degraded.- The cell line is resistant to the effects of this compound. | - Perform a dose-response experiment with a wider range of concentrations.- Use a freshly prepared stock solution or a new aliquot.- Consider using a different cell line or a positive control known to induce the expected effect. |
| High background in cytotoxicity assays | - Contamination of cell culture.- The assay reagent is interfering with the compound. | - Regularly check cell cultures for contamination.- Run a control with this compound in cell-free medium to check for any direct interaction with the assay reagents. |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways influenced by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: this compound's primary signaling pathways.
Caption: A typical experimental workflow for in vitro testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | C15H14ClN3O4S3 | CID 2343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Therapeutic Uses of Diuretic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benzthiazide Interference in Biochemical Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for benzthiazide to interfere with biochemical assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might its primary mechanism of action cause interference?
This compound is a thiazide diuretic used to treat hypertension and edema.[1] Its primary mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) symporter (also known as NCC or SLC12A3) in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water.[2][3][4] While this is an in vivo physiological effect, if you are working with isolated cells or tissues that express this transporter, this compound will act as a direct inhibitor in your experimental system.
Additionally, like other thiazide diuretics, this compound is known to inhibit various isoforms of carbonic anhydrase (CA).[4][5] This off-target activity can be a significant source of interference in assays involving carbonic anhydrase activity or in systems where pH is regulated by CAs.
Q2: My enzyme assay results are inconsistent when this compound is present. Could it be directly inhibiting my enzyme?
Yes, this is a distinct possibility, especially if your enzyme of interest is a carbonic anhydrase. This compound and other clinical drugs bearing a chlorobenzenesulfonamide group have been shown to bind to and inhibit multiple human CA isoforms.[4] This inhibition is a direct, in vitro effect.
Q3: I am seeing a decrease in signal in my fluorescence-based assay. Could this compound be the cause?
Yes, this compound or similar sulfonamide-containing compounds can cause fluorescence quenching.[6][7] This phenomenon occurs when the compound absorbs the excitation energy from a fluorophore or interacts with it in a way that prevents it from emitting light, leading to a false-negative or artificially low signal. This is not due to a biological effect on the assay target but is a direct physical interference with the detection method. A study on the related thiazide, chlorothiazide, demonstrated its ability to quench the intrinsic fluorescence of the protein lysozyme.[6]
Q4: Can this compound interfere with colorimetric assays that use UV-Vis spectrophotometry?
Yes. This compound has a maximum UV absorbance at approximately 283 nm in 0.01 N hydrochloric acid.[5] If your assay involves measuring absorbance changes near this wavelength, the presence of this compound can contribute to the reading, potentially leading to artificially high results. It is crucial to measure the absorbance spectrum of this compound under your specific assay conditions to assess the potential for overlap.
Q5: My assay uses DTT to maintain a reducing environment, and I'm getting strange results with this compound. Why?
The chemical structure of this compound contains a benzothiadiazine group. Related chemical structures have been identified as Pan-Assay Interference Compounds (PAINS) due to their potential to react with thiols.[3] Thiol-containing reagents like dithiothreitol (DTT) or cysteine residues in proteins can potentially react with such compounds. This could lead to the inactivation of your protein of interest or depletion of essential reducing agents in your assay buffer, causing unreliable results.
Troubleshooting Guides
Issue 1: Suspected Carbonic Anhydrase Inhibition
If your experimental system contains known or suspected carbonic anhydrases, this compound may be acting as an inhibitor.
Troubleshooting Steps:
-
Confirm Off-Target Activity: Review literature data on the inhibitory activity of this compound against various CA isoforms. The table below summarizes known inhibition constants (Ki).
-
Use a Non-Thiazide Control: If possible, use a structurally unrelated CA inhibitor as a positive control to confirm that the observed effect is due to CA inhibition.
-
Vary this compound Concentration: Perform a dose-response curve to determine the IC50 of this compound in your specific assay. This can help confirm a direct inhibitory effect.
Data Presentation: this compound Inhibition of Carbonic Anhydrase Isoforms
| Carbonic Anhydrase Isoform | Inhibition Constant (K_i) (nM) |
| CA I | 1,800 |
| CA II | 250 |
| CA IV | 310 |
| CA VA | 7,600 |
| CA VB | 4,200 |
| CA VI | 780 |
| CA VII | 60 |
| CA IX | 45 |
| CA XII | 21 |
| CA XIII | 55 |
| CA XIV | 120 |
Data sourced from a study on the affinities of clinical drugs for human carbonic anhydrases.[4]
Issue 2: Investigating Fluorescence Quenching
If you observe a lower-than-expected signal in a fluorescence-based assay.
Troubleshooting Steps:
-
Control for Quenching: In a cell-free setup, mix this compound with your fluorescent probe or protein in the absence of the biological target. Measure the fluorescence. A significant decrease in fluorescence compared to the probe/protein alone indicates quenching.
-
Vary Fluorophore Concentration: Perform the quenching control experiment at several concentrations of your fluorescent reagent to understand the dependency of the quenching effect.
-
Change Excitation/Emission Wavelengths: If your fluorometer allows, try shifting the excitation and emission wavelengths slightly to see if the quenching effect can be minimized.
-
Use an Orthogonal Assay: Confirm your findings using a non-fluorescence-based method, such as a colorimetric or radiometric assay.
Experimental Protocol: Fluorescence Quenching Control
-
Prepare your standard assay buffer.
-
Create a solution of your fluorescent probe/protein at the final assay concentration.
-
Prepare a stock solution of this compound.
-
In a multi-well plate, set up the following conditions:
-
Well A: Buffer + Fluorescent Probe
-
Well B: Buffer + Fluorescent Probe + this compound (at final assay concentration)
-
Well C: Buffer + this compound (to check for intrinsic fluorescence)
-
-
Incubate the plate under standard assay conditions (time, temperature).
-
Read the fluorescence on a plate reader.
-
Compare the signal from Well B to Well A. A significant drop in signal suggests quenching.
Issue 3: Correcting for UV Absorbance Interference
If a colorimetric assay read at or near 283 nm gives an unexpectedly high signal.
Troubleshooting Steps:
-
Measure this compound Absorbance: Run a spectrum of this compound in your assay buffer to determine its absorbance at your measurement wavelength.
-
Include a "Compound-Only" Control: For every experiment, include a control well that contains this compound in the assay buffer without the enzyme or substrate that generates the signal.
-
Subtract Background: Subtract the absorbance value from the "compound-only" control from your experimental wells.
-
Consider an Alternative Assay: If the absorbance overlap is severe, consider an assay that measures at a wavelength where this compound does not absorb, or switch to a different detection modality (e.g., fluorescence, luminescence).
Experimental Protocol: Background Subtraction for Absorbance Interference
-
Set up your assay in a multi-well plate as usual.
-
For each concentration of this compound tested, prepare a corresponding control well.
-
Experimental Wells: Add assay buffer, substrate, enzyme, and the specified concentration of this compound.
-
Control Wells: Add assay buffer, substrate, and the same concentration of this compound, but replace the enzyme with buffer .
-
Incubate and read the absorbance at the desired wavelength.
-
For each this compound concentration, calculate the corrected absorbance: Corrected Abs = Abs(Experimental Well) - Abs(Control Well).
Visualizations
Caption: this compound's primary and off-target molecular interactions.
Caption: Troubleshooting workflow for suspected this compound assay interference.
References
- 1. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nature of the inhibition of carbonic anhydrase by acetazolamide and this compound. | Semantic Scholar [semanticscholar.org]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C15H14ClN3O4S3 | CID 2343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
Benzthiazide Experiments: Technical Support Center
Welcome to the technical support center for Benzthiazide experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly for my in-vitro/in-vivo experiment. What can I do?
A: this compound has very low aqueous solubility (approximately 8.91 mg/L), which can be a significant challenge.[1] Here are several strategies to improve dissolution:
-
pH Adjustment: The solubility of this compound is pH-dependent. As a weak acid with a pKa of 6.0, its solubility increases as the pH rises and the molecule becomes ionized.[1][2] For stock solutions, consider using a dilute aqueous sodium hydroxide solution.[3] However, always verify the stability of this compound at your final experimental pH, as alkaline solutions can promote hydrolysis.[4]
-
Co-solvents: For stock solutions, organic solvents can be used. This compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[5] Ensure the final concentration of the organic solvent in your experimental medium is low enough to not affect the biological system.
-
Use of Excipients: Certain excipients can enhance solubility. Studies have shown that cyclodextrins (like Captisol® and Cavasol®) and polymers (like Kollidon®) can increase the solubility of this compound.[2]
-
Solid Dispersion Technique: For formulation development, creating a solid dispersion of this compound with a freely soluble carrier (like Losartan Potassium or Urea) can significantly improve its dissolution rate by converting the drug from a crystalline to an amorphous form.[6][7]
Q2: I'm observing a weaker diuretic effect than expected in my animal model. What are the potential causes?
A: A diminished diuretic response, or "diuretic resistance," is a known phenomenon with thiazides.[8] Several factors can contribute to this:
-
Pharmacokinetic Issues:
-
Poor Absorption: In oral dosing experiments, gastrointestinal issues or the formulation itself can lead to poor absorption.[8]
-
Insufficient Dose: The dose may be too low to reach the therapeutic threshold at the target site (the distal convoluted tubule).[8] Consider performing a dose-response study.
-
-
Physiological Compensation (Nephron Adaptation): The kidney can counteract the effects of the diuretic. By blocking sodium reabsorption in the distal tubule, this compound increases sodium delivery to the collecting ducts, which can stimulate compensatory sodium retention mechanisms.[8][9]
-
Activation of the Renin-Angiotensin System (RAS): Diuretic-induced volume depletion can activate the RAS, leading to increased aldosterone, which promotes sodium and water retention, counteracting the diuretic effect.[8]
-
Dietary Sodium: A high-sodium diet in test subjects can overwhelm the diuretic's capacity to excrete sodium, masking its effect.[10] Ensure a standardized, controlled diet.
Below is a troubleshooting workflow for addressing an unexpectedly weak diuretic effect.
Caption: Troubleshooting workflow for a weak diuretic response.
Q3: My experimental results show significant electrolyte imbalances. Is this expected?
A: Yes, this is a primary and expected consequence of this compound's mechanism of action. Thiazide diuretics are well-known for causing shifts in plasma electrolytes.[11] Key changes to monitor include:
-
Hypokalemia (Low Potassium): This is the most common adverse effect.[12] By inhibiting upstream sodium reabsorption, more sodium reaches the collecting tubules. This enhances the activity of the sodium-potassium exchange mechanism, leading to increased potassium excretion.[1][13]
-
Hyponatremia (Low Sodium): Can occur, particularly at higher doses, due to excessive sodium and water loss.[14]
-
Hypercalcemia (High Calcium): Thiazides promote calcium reabsorption in the distal convoluted tubule, which can lead to elevated serum calcium levels.[15]
-
Hyperuricemia (High Uric Acid): this compound can increase urate reabsorption in the proximal tubule, potentially leading to higher serum uric acid levels.[12]
When designing experiments, it is critical to include electrolyte monitoring as a key endpoint.
Q4: What is the stability of this compound in solution and how should I store it?
A: While the solid crystalline form of this compound is stable in both light and air, its stability in solution is more limited.[5][16]
-
Hydrolytic Decomposition: The compound can undergo hydrolysis in solution, a process that is accelerated by heating.[3]
-
pH Sensitivity: Alkaline solutions, while aiding dissolution, can also promote hydrolysis.[4]
-
Incompatibilities: Avoid strong oxidizing agents.[4]
Storage Recommendations:
-
Solid Form: Store in a well-sealed container, protected from light, at room temperature.
-
Stock Solutions: Prepare fresh stock solutions for each experiment if possible. If storage is necessary, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Avoid prolonged storage, especially at room temperature or in alkaline conditions.
Caption: Factors influencing the stability of this compound in solution.
Data and Properties
This table summarizes key physicochemical properties of this compound for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄ClN₃O₄S₃ | [16] |
| Melting Point | 210-211 °C | [1][16] |
| Water Solubility | 8.91 mg/L | [1] |
| logP | 1.73 | [1] |
| pKa | 6.0 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Animal Dosing (Oral Gavage)
This protocol provides a general method for preparing a this compound suspension for oral administration in rodent models.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in sterile water)
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Calibrated balance and weigh boats
-
Appropriate volume sterile tubes
Methodology:
-
Calculate Required Amount: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total amount of this compound needed.
-
Weigh Compound: Accurately weigh the calculated amount of this compound powder.
-
Prepare Vehicle: Prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved.
-
Create a Paste: Place the weighed this compound powder in a mortar. Add a small volume of the CMC vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to break up any clumps and ensure good wettability.
-
Suspend the Compound: Gradually add the remaining vehicle to the mortar while continuing to mix.
-
Final Mixing: Transfer the suspension to a sterile tube. Place a magnetic stir bar in the tube and stir on a stir plate for at least 15-30 minutes before dosing to ensure a homogenous suspension.
-
Administration: Continue to stir the suspension during the dosing procedure (or vortex between each animal) to prevent the compound from settling. Administer the calculated volume to each animal via oral gavage.
Mechanism of Action Pathway
This compound exerts its primary diuretic effect by targeting the sodium-chloride cotransporter (NCC) in the kidney's distal convoluted tubule.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of this compound, Isoxicam, and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Diuretic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Study Unravels Why Thiazide Diuretics Can Fail - myCME [cme30.eu]
- 10. m.youtube.com [m.youtube.com]
- 11. jwatch.org [jwatch.org]
- 12. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. toxno.com.au [toxno.com.au]
- 14. Diuretics and Electrolyte Abnormalities | PSNet [psnet.ahrq.gov]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. This compound | C15H14ClN3O4S3 | CID 2343 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolysis of Benzthiazide in Alkaline Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of Benzthiazide in alkaline solutions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work with this compound under alkaline conditions.
Issue 1: Accelerated Degradation of this compound in Solution
Question: My this compound solution is showing rapid degradation, confirmed by HPLC analysis. What are the likely causes and how can I mitigate this?
Answer: Accelerated degradation of this compound in solution is commonly due to alkaline hydrolysis. Thiazide diuretics, including this compound, are susceptible to hydrolysis, which is significantly catalyzed by hydroxide ions.
Troubleshooting Steps:
-
pH Verification:
-
Temperature Control:
-
Assess the storage and experimental temperature. Higher temperatures accelerate the rate of hydrolysis.
-
Store stock and working solutions at reduced temperatures (e.g., 2-8°C) and bring them to ambient temperature only when necessary for the experiment.
-
-
Solvent Composition:
-
While this compound is soluble in alkaline solutions, the presence of water is essential for hydrolysis.[3] If your protocol allows, consider using co-solvents that may reduce the effective concentration and activity of water.
-
-
Excipient Interaction:
-
If working with a formulation, consider the potential for alkaline excipients to locally increase the pH, leading to degradation.
-
Issue 2: Poor Resolution Between this compound and its Degradation Products in HPLC
Question: I am running a stability-indicating HPLC method, but the peak for this compound is not well-separated from what I suspect is a hydrolysis degradant. How can I improve the separation?
Answer: Achieving good resolution between the parent drug and its degradation products is crucial for a reliable stability-indicating method. The issue likely lies with the chromatographic conditions.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
The ionization state of this compound and its primary hydrolysis product can significantly affect their retention. Modify the pH of the aqueous component of your mobile phase. A slightly acidic pH (e.g., 3.0-4.0) often yields good separation for thiazides and their degradants.
-
-
Organic Modifier Gradient:
-
If using isocratic elution, switch to a gradient elution. Start with a lower concentration of the organic solvent and gradually increase it. This can help to better separate compounds with different polarities.
-
-
Column Chemistry:
-
Flow Rate and Temperature:
-
Lowering the flow rate can sometimes improve resolution, though it will increase the run time.
-
Optimizing the column temperature can also affect selectivity and peak shape.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound degradation issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in alkaline solutions?
A1: The primary degradation pathway for this compound in alkaline solutions is hydrolysis. The benzothiadiazine ring is susceptible to cleavage under alkaline conditions. This reaction is catalyzed by hydroxide ions (OH-). While specific studies on this compound are limited, by analogy to other thiazide diuretics like hydrochlorothiazide, the hydrolysis is expected to cleave the heterocyclic ring, leading to the formation of a sulfonamide derivative.[2]
Proposed Alkaline Hydrolysis Pathway for this compound
Caption: Proposed hydrolysis pathway of this compound in alkaline conditions.
Q2: What are the main factors that influence the rate of this compound hydrolysis?
A2: The two primary factors are pH and temperature.
-
pH: The rate of hydrolysis increases significantly with increasing pH (in the alkaline range).
-
Temperature: The reaction rate is also highly dependent on temperature, following the Arrhenius equation. An increase in temperature will lead to a faster degradation rate.
Q3: How can I prevent or minimize the hydrolysis of this compound during my experiments?
A3: To minimize hydrolysis, consider the following strategies:
-
pH Control: Maintain the pH of your solutions in the acidic to neutral range, where this compound is more stable. Use appropriate buffer systems to control the pH.
-
Temperature Management: Prepare solutions fresh and store them at low temperatures (e.g., refrigerated or frozen) if they are not for immediate use. Perform experiments at controlled, and if possible, lower temperatures.
-
Minimize Water Exposure: For solid-state studies, protect the compound from high humidity. In solution, while water is the solvent, using co-solvents (if the experimental design allows) might alter the degradation kinetics.
-
Use of Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of this compound for your experiments to avoid analyzing pre-degraded samples.
Q4: Is there a standard stability-indicating HPLC method for this compound?
A4: While there isn't a single "standard" method, several validated stability-indicating RP-HPLC methods have been published. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate buffer at pH 3.5) and an organic solvent like methanol or acetonitrile.[6]
Quantitative Data and Protocols
Table 1: Factors Affecting this compound Hydrolysis Rate
| Parameter | Effect on Hydrolysis Rate | Recommended Control Measure |
| pH | Rate increases significantly as pH becomes more alkaline. | Maintain pH in the acidic to neutral range (e.g., pH 3-7). |
| Temperature | Rate increases with increasing temperature. | Store solutions at 2-8°C; avoid prolonged exposure to heat. |
| Water Content | Hydrolysis is a reaction with water. | For solid forms, store in low humidity conditions. |
Table 2: Typical HPLC Parameters for Stability-Indicating Analysis of this compound
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.5) : Methanol (70:30 v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection | UV at 245 nm[6] |
| Column Temperature | Ambient or controlled at 25-30°C |
| Injection Volume | 10-20 µL |
Note: These are typical parameters and may require optimization for specific applications and equipment.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Alkaline Conditions
Objective: To intentionally degrade this compound under alkaline stress to identify degradation products and study the degradation kinetics.
Materials:
-
This compound reference standard
-
Sodium hydroxide (NaOH) solution, 0.1 M or 1 M
-
Hydrochloric acid (HCl) solution, 0.1 M or 1 M (for neutralization)
-
Methanol or Acetonitrile (HPLC grade)
-
Volumetric flasks and pipettes
-
Water bath or oven for temperature control
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol.
-
Stress Sample Preparation: In a volumetric flask, add a known volume of the this compound stock solution. Add an equal volume of 0.1 M NaOH. Dilute with a 50:50 mixture of water and organic solvent to achieve the final desired concentration (e.g., 100 µg/mL).
-
Incubation: Place the flask in a water bath at a controlled temperature (e.g., 60°C).
-
Time-Point Sampling: Withdraw aliquots at specific time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent molar amount of HCl to stop the degradation reaction.
-
HPLC Analysis: Dilute the neutralized sample if necessary and analyze it using the stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics. Identify degradation products by their retention times and, if possible, by mass spectrometry.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound in the presence of its degradation products.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as specified (e.g., 70:30 v/v phosphate buffer pH 3.5 : methanol). Filter and degas the mobile phase.
-
Standard Preparation: Prepare a series of standard solutions of this compound at known concentrations (e.g., 10, 25, 50, 100, 150 µg/mL) in the mobile phase.
-
Sample Preparation: Prepare the samples (from the forced degradation study or other experiments) by diluting them to a concentration within the calibration range using the mobile phase.
-
Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standards and samples.
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentration. Use the regression equation to calculate the concentration of this compound in the unknown samples. The percentage of degradation can be calculated relative to the initial (time zero) concentration.
References
- 1. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C15H14ClN3O4S3 | CID 2343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. sierrajournals.com [sierrajournals.com]
- 6. pharmatutor.org [pharmatutor.org]
Identifying and minimizing off-target effects of Benzthiazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzthiazide. The information is designed to help identify and minimize potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-target molecular targets of this compound?
A1: this compound's primary therapeutic target is the Na-Cl cotransporter (NCC) , also known as Solute Carrier Family 12 Member 3 (SLC12A3), which it inhibits to produce a diuretic effect[1][2][3]. However, this compound is also a potent inhibitor of several carbonic anhydrase (CA) isoforms, with high affinity for CA1, CA2, and CA9[4][5][6]. This is a significant off-target activity that can lead to unexpected biological effects in experimental systems. Additionally, thiazide diuretics have been reported to affect other cellular pathways, including the activation of calcium-activated potassium channels and modulation of the Rho-kinase pathway[2][7][8][9][10].
Q2: I'm observing an unexpected phenotype in my cell-based assay after this compound treatment. How can I determine if it's an on-target or off-target effect?
A2: Differentiating on-target from off-target effects is a critical step in understanding your experimental results. Here is a logical workflow to follow:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its primary target, the Na-Cl cotransporter (NCC), in your experimental system. This can be done by performing a functional assay, such as a radiolabeled sodium uptake assay (see Experimental Protocols section).
-
Use a Structurally Unrelated NCC Inhibitor: If another NCC inhibitor with a different chemical scaffold produces the same phenotype, it is more likely that the effect is on-target.
-
Test for Carbonic Anhydrase Inhibition: Since this compound is a potent carbonic anhydrase inhibitor, test whether a known, specific carbonic anhydrase inhibitor that does not target NCC recapitulates the observed phenotype.
-
Knockdown or Knockout of the Target: Use genetic tools like siRNA or CRISPR to reduce the expression of NCC (the on-target) or the suspected off-target (e.g., CA9). If the phenotype is lost upon knockdown of the target, it provides strong evidence for its involvement.
-
Dose-Response Analysis: A significant separation between the concentration required to inhibit the primary target and the concentration that produces the unexpected phenotype may suggest an off-target effect.
Q3: My experiment is showing unexpected cell death after treatment with this compound. What could be the cause?
A3: While this compound's primary mechanism is not cytotoxic, off-target effects could lead to cell death in certain contexts. Consider the following possibilities:
-
Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrases can disrupt cellular pH homeostasis, which can be detrimental to cell viability, particularly in cancer cells that rely on specific pH gradients for survival.
-
Ion Imbalance: Although the primary effect is on sodium and chloride, off-target effects on other ion channels or transporters could lead to a lethal ionic imbalance.
-
Metabolic Disruption: Both NCC and carbonic anhydrases are involved in metabolic processes. Their inhibition could lead to metabolic stress and subsequent cell death.
To troubleshoot, you can use specific inhibitors of carbonic anhydrase to see if they produce a similar cytotoxic effect. You can also measure intracellular pH and ion concentrations to determine if they are being disrupted.
Q4: Are there any known kinase or GPCR off-target activities for this compound?
Data Presentation
Table 1: this compound Target Affinity
| Target Name | Target Type | This compound Affinity (Ki) | Notes |
| Carbonic Anhydrase 1 (CA1) | Off-Target Enzyme | 10 nM[4][5][6] | High-affinity off-target interaction. |
| Carbonic Anhydrase 2 (CA2) | Off-Target Enzyme | 8.8 nM[4][5][6] | High-affinity off-target interaction. |
| Carbonic Anhydrase 9 (CA9) | Off-Target Enzyme | 8.0 nM[4][5][6] | High-affinity off-target interaction, relevant in tumor biology. |
| Na-Cl Cotransporter (NCC) | On-Target Transporter | ~3.47 µM (IC50 for Metolazone) | No direct IC50 for this compound is publicly available. Metolazone is a structurally related thiazide-like diuretic. The IC50 for metolazone is dependent on Na+ and Cl- concentrations[11]. |
Experimental Protocols
Protocol 1: Na-Cl Cotransporter (NCC) Activity Assay (Radiolabeled Sodium Uptake)
This protocol is adapted from methods used to assess NCC function in cell lines.
Objective: To measure the on-target activity of this compound by quantifying its inhibition of sodium uptake via the NCC.
Materials:
-
HEK293 cells or other suitable cell line stably expressing human NCC.
-
22Na+ radioisotope.
-
Uptake buffer: 140 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, 5 mM Tris, pH 7.4.
-
Wash buffer: Cold PBS.
-
This compound stock solution (in DMSO).
-
Scintillation fluid and counter.
Procedure:
-
Seed NCC-expressing cells in a 24-well plate and grow to confluence.
-
Prepare serial dilutions of this compound in uptake buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., hydrochlorothiazide).
-
Aspirate the culture medium from the cells and wash twice with pre-warmed uptake buffer.
-
Add the this compound dilutions or control compounds to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the uptake by adding uptake buffer containing 22Na+ (final concentration ~1.5 µCi/mL) to each well.
-
Incubate for 20 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold wash buffer.
-
Lyse the cells in each well with 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Hydrolysis)
This protocol is a common spectrophotometric method for measuring carbonic anhydrase activity.
Objective: To measure the off-target inhibitory activity of this compound against carbonic anhydrase isoforms.
Materials:
-
Purified human carbonic anhydrase (e.g., CA1, CA2, or CA9).
-
Assay buffer: 50 mM Tris-sulfate, pH 7.6.
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
This compound stock solution (in DMSO).
-
Spectrophotometer capable of reading at 400 nm.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 60 µL of assay buffer, 10 µL of the this compound dilution (or vehicle control), and 10 µL of the carbonic anhydrase enzyme solution.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the p-NPA substrate solution.
-
Immediately measure the change in absorbance at 400 nm over time using a spectrophotometer in kinetic mode. The rate of p-nitrophenol production is proportional to the enzyme activity.
-
Calculate the initial rate of the reaction for each this compound concentration.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the Ki or IC50 value.
Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Workflow for deconvoluting on-target vs. off-target effects.
Caption: Logical decision tree for troubleshooting unexpected results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C15H14ClN3O4S3 | CID 2343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Thiazide-like diuretics attenuate agonist-induced vasoconstriction by calcium desensitization linked to Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diuretics prevent Rho-kinase activation and expression of profibrotic/oxidative genes in the hypertensive aortic wall - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
Best practices for storing and handling Benzthiazide powder
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of Benzthiazide powder in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C.[1][2] Short-term storage at 0-4°C is also acceptable for brief periods.[3] It is crucial to keep the container tightly sealed in a cool, dry, and well-ventilated area.[1][4]
Q2: What are the primary safety precautions to take when handling this compound powder?
A2: When handling this compound powder, it is imperative to avoid contact with the skin and eyes and to prevent inhalation of the dust.[1][5] Always use appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a respirator.[1][5][6] Work should be conducted in a well-ventilated area, preferably within a fume hood.[1][4][5]
Q3: What is the stability of this compound powder under normal laboratory conditions?
A3: this compound is stable in both light and air when stored under the recommended conditions.[7][8] However, it is known to undergo hydrolysis in alkaline solutions.[6] Upon heating to decomposition, it can emit toxic fumes containing sulfoxides, nitroxides, and hydrogen chloride.[7][9]
Q4: In which solvents is this compound soluble?
A4: this compound is practically insoluble in water.[6][7][10] It exhibits solubility in alkaline solutions, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][6][9]
Q5: Are there any known chemical incompatibilities with this compound?
A5: Yes, this compound should not be stored or mixed with strong oxidizing agents, as this can lead to a reaction.[6]
Troubleshooting Guides
Issue 1: this compound Powder Fails to Dissolve
-
Possible Cause 1: Incorrect Solvent Selection.
-
Solution: this compound has very low solubility in water.[6][7][10] Use appropriate organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for solubilization.[2][6][9] For aqueous buffers, ensure the pH is in a range where this compound is stable and soluble, avoiding alkaline conditions which can cause hydrolysis.[6]
-
-
Possible Cause 2: Insufficient Sonication or Agitation.
-
Solution: Ensure the solution is being adequately mixed. Use a vortex mixer or sonicator to aid in the dissolution of the powder.
-
-
Possible Cause 3: Low Temperature of the Solvent.
-
Solution: Gently warming the solvent may aid in dissolution. However, be cautious to avoid high temperatures that could lead to degradation.
-
Issue 2: Unexpected Experimental Results or Lack of Activity
-
Possible Cause 1: Degradation of this compound.
-
Solution: this compound can degrade in alkaline solutions through hydrolysis.[6] Prepare fresh solutions for each experiment and avoid storing them for extended periods, especially in alkaline buffers. Confirm the pH of your experimental media. Store stock solutions at -20°C or -80°C as recommended.[2][11]
-
-
Possible Cause 2: Precipitation of this compound in Aqueous Media.
-
Solution: Due to its poor water solubility, this compound may precipitate when an organic stock solution is diluted into an aqueous buffer. To mitigate this, consider using a surfactant or co-solvent in your final solution, if permissible for your experimental setup. It is also advisable to perform a solubility test in your final buffer system before conducting the full experiment.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause 1: Inaccurate Weighing of the Powder.
-
Solution: this compound is a fine powder; ensure you are using a calibrated analytical balance and proper weighing technique to minimize static and handling errors.
-
-
Possible Cause 2: Variability in Solution Preparation.
-
Solution: Standardize the protocol for solution preparation, including the solvent used, the final concentration, and the storage conditions of the stock solution. Prepare fresh dilutions from a concentrated stock for each experiment to ensure consistency.
-
Data Presentation
Table 1: Storage and Stability of this compound Powder
| Parameter | Recommendation | Citations |
| Long-Term Storage | -20°C | [1][2] |
| Short-Term Storage | 0-4°C | [3] |
| Container | Tightly sealed | [1][4] |
| Environment | Cool, dry, well-ventilated, away from light and ignition sources | [1] |
| Stability in Light & Air | Stable | [7][8] |
| Stability in Solution | Hydrolyzes in alkaline solutions | [6] |
| Thermal Decomposition | Emits toxic fumes upon heating | [7][9] |
Table 2: Solubility of this compound
| Solvent | Solubility | Citations |
| Water | Practically Insoluble | [6][7][10] |
| Alkaline Solutions | Soluble | [6][7][10] |
| Dimethylformamide (DMF) | Soluble | [6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2][6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in various experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer or sonicator
-
-
Procedure:
-
Tare a sterile microcentrifuge tube or weighing paper on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder.
-
Transfer the powder to an appropriate volumetric flask.
-
Add a small volume of DMSO to the flask to dissolve the powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Bring the solution to the final desired volume with DMSO.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Protocol 2: Quantification of this compound using RP-HPLC
-
Objective: To determine the concentration of this compound in a sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: Phosphate buffer and methanol (e.g., 70:30 v/v), with pH adjusted to 3.5
-
This compound standard of known concentration
-
Sample containing this compound
-
Appropriate filters for sample and mobile phase preparation
-
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 245 nm.
-
Prepare a series of standard solutions of this compound at known concentrations (e.g., 5-15 µg/mL).
-
Inject a fixed volume (e.g., 20 µL) of each standard solution and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Prepare the sample solution, ensuring the concentration falls within the linear range of the calibration curve. Filter the sample before injection.
-
Inject the sample solution and record the peak area. The retention time for this compound should be approximately 3.493 minutes under these conditions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C15H14ClN3O4S3 | CID 2343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. sierrajournals.com [sierrajournals.com]
- 8. [Studies on the stability of drugs. 18. Stability of benzothiadiazines. 9. The optimum for the formation of the intermediate in the degradation of chlorothiazide in aqueous alkali] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmatutor.org [pharmatutor.org]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. HPLC determination of this compound in biologic material - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparison of Benzthiazide and Hydrochlorothiazide for Diuretic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of benzthiazide and hydrochlorothiazide, two thiazide diuretics, from a preclinical research perspective. It is important to note that while both compounds belong to the same therapeutic class and share a primary mechanism of action, direct head-to-head preclinical comparative studies are not extensively available in the published literature. This guide, therefore, synthesizes available data on their individual mechanisms, provides a standard protocol for their evaluation, and presents available preclinical data for hydrochlorothiazide to serve as a benchmark.
Mechanism of Action: Thiazide Diuretics
Both this compound and hydrochlorothiazide exert their diuretic effects primarily by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (symporter) located in the distal convoluted tubule of the nephron.[1][2][3] This inhibition reduces the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1] Consequently, the osmotic pressure within the tubule increases, leading to greater water retention in the urine and thus, diuresis.[1] The antihypertensive effects of thiazides may also involve vasodilation, potentially through the activation of calcium-activated potassium channels in vascular smooth muscles.[4]
Preclinical Data Summary
Direct comparative preclinical data is limited. However, studies on individual agents provide insight into their diuretic profiles. The following tables summarize the pharmacological properties and available preclinical data for hydrochlorothiazide.
Table 1: Comparative Pharmacological Profile
| Feature | This compound | Hydrochlorothiazide |
| Drug Class | Thiazide Diuretic | Thiazide Diuretic |
| Primary Site of Action | Distal Convoluted Tubule | Distal Convoluted Tubule[3] |
| Mechanism of Action | Inhibition of Na+/Cl- cotransporter | Inhibition of Na+/Cl- cotransporter[3] |
| Expected Primary Effects | Increased excretion of Na+, Cl-, and water[1][4] | Increased excretion of Na+, Cl-, and water[3] |
| Expected Secondary Effects | Loss of K+; increased serum uric acid[4] | Loss of K+ and bicarbonate; increased serum uric acid[3] |
Table 2: Preclinical Natriuretic Effect of Hydrochlorothiazide in Mice
This data is derived from a study investigating the effect of hydrochlorothiazide on sodium excretion in wild-type and knockout mice. The data presented here is for the wild-type control group.
| Animal Model | Drug | Dose | Route | Timeframe | Parameter Measured | Result (vs. Vehicle) |
| Mice | Hydrochlorothiazide | 50 mg/kg | Intraperitoneal | 6 hours | Na+ Excretion | Significantly Increased[5] |
Experimental Protocols for Preclinical Diuretic Studies
To facilitate further research and direct comparison, a standard experimental protocol for assessing diuretic activity in rodents is provided below. This protocol is a synthesis of established methodologies.[6][7][8][9]
Objective: To determine and compare the diuretic, natriuretic, and kaliuretic activity of this compound and hydrochlorothiazide in a rodent model.
Materials:
-
Animals: Male or female Wistar or Sprague-Dawley rats (150-200g).
-
Housing: Metabolic cages for the separation and collection of urine and feces.[6]
-
Test Articles: this compound, Hydrochlorothiazide.
-
Vehicle: Normal saline (0.9% NaCl) or a suitable vehicle like 1% carboxymethylcellulose (CMC).
-
Positive Control: Furosemide (e.g., 10 mg/kg).[6]
-
Equipment: Oral gavage needles, measuring cylinders, analytical balance, flame photometer or ion-selective electrodes for electrolyte analysis.
Procedure:
-
Acclimatization and Fasting: Acclimatize animals to the metabolic cages for at least 24 hours before the experiment. Fast the animals for 18 hours prior to the experiment, with free access to water.[6]
-
Grouping: Divide animals into at least four groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., Normal Saline, 25 ml/kg)
-
Group 2: this compound (at a specified dose)
-
Group 3: Hydrochlorothiazide (at a specified dose)
-
Group 4: Positive Control (e.g., Furosemide, 10 mg/kg)
-
-
Hydration: Administer a priming dose of normal saline (e.g., 25 ml/kg, orally) to all animals to ensure a measurable urine output.[7][9]
-
Drug Administration: Immediately after hydration, administer the vehicle, this compound, hydrochlorothiazide, or furosemide to the respective groups, typically via oral gavage.
-
Urine Collection: Place each animal in an individual metabolic cage and collect urine over a period of 5 to 24 hours.[6] Record the total volume of urine for each animal.
-
Urine Analysis:
-
Volume: Measure the cumulative urine volume at predetermined time points (e.g., 1, 2, 4, 6, and 24 hours).
-
Electrolytes: Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer or other suitable method.
-
-
Data Analysis:
-
Calculate the total urine output (ml/kg) for each group.
-
Calculate the total excretion of Na+ and K+ (mEq/kg) for each group.
-
Compare the results from the this compound and hydrochlorothiazide groups with the vehicle control and the positive control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Conclusion
This compound and hydrochlorothiazide are established thiazide diuretics that share a common molecular target and mechanism of action. While clinical experience has shaped their therapeutic use, a gap exists in the preclinical literature regarding direct, quantitative comparisons of their diuretic efficacy and electrolyte handling. The provided experimental protocol offers a standardized framework for researchers to conduct such head-to-head studies, which would be invaluable for elucidating any subtle but potentially significant differences in their pharmacological profiles. Future preclinical research should focus on direct comparative studies to better inform their relative potency and potential for off-target effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 8. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 9. scribd.com [scribd.com]
Validating Benzthiazide as a Selective CAIX Inhibitor in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of carbonic anhydrase IX (CAIX), a transmembrane enzyme overexpressed in many hypoxic tumors, represents a promising strategy in cancer therapy.[1][2][3] CAIX contributes to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[1][4] This guide provides a comparative analysis of Benzthiazide and other notable CAIX inhibitors, summarizing key experimental data and methodologies to aid in the validation and development of novel anti-cancer agents.
Comparative Analysis of CAIX Inhibitors
The efficacy of a CAIX inhibitor is determined by its potency (typically measured by IC50 or Ki values) and its selectivity for CAIX over other carbonic anhydrase isoforms, particularly the ubiquitous CAI and CAII, to minimize off-target effects.[5][6] The following tables summarize the inhibitory activity and selectivity of this compound and a selection of other well-characterized or novel CAIX inhibitors.
| Compound | Target | Inhibition Constant (Ki) (nM) | Selectivity Ratio (CAII/CAIX) | Reference |
| This compound | CAIX | Data not explicitly found for CAIX in provided search results | Data not explicitly found for CAIX in provided search results | |
| Acetazolamide (AZA) | Pan-CA | Broad | Low | [7] |
| SLC-0111 | CAIX/XII | Low nM | High | [2][5][8] |
| EMAC10101a | CAIX | 108.8 | 6.7 | [6] |
| Compound 5c (1,2-benzisothiazole derivative) | CAIX | 19.1 - 408.5 (for series) | 2 - 76 (for series) | [9][10] |
| Compound E (sulphonamide) | CAIX | IC50: 20.1 µM (HeLa cells) | >3.7 | [11] |
Note: Direct inhibitory constants for this compound against CAIX were not prominently available in the initial search results, highlighting a potential area for further investigation. The table includes other inhibitors for comparative context.
Experimental Protocols
Accurate validation of CAIX inhibitors relies on standardized and robust experimental protocols. Below are detailed methodologies for key assays commonly employed in the field.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This assay measures the enzymatic activity of CA isoforms in the presence of inhibitors.
-
Enzyme and Substrate Preparation :
-
Recombinant human CA isoforms (CAI, CAII, CAIX, etc.) are purified.
-
A saturated CO₂ solution is prepared by bubbling CO₂ gas into sterile water.[12]
-
-
Assay Buffer : A suitable buffer (e.g., 25 mM Hepes, pH 7.5, containing 50 mM NaCl) is used.[12]
-
Inhibitor Preparation : Inhibitors are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Reaction Measurement :
-
The assay is performed using a stopped-flow instrument to monitor the rapid hydration of CO₂.[12]
-
The change in pH is monitored using a pH indicator (e.g., Phenol Red), and the absorbance change is measured at a specific wavelength (e.g., 557 nm).[12]
-
The enzyme, inhibitor, and buffer are mixed, and the reaction is initiated by the addition of the CO₂ solution.
-
-
Data Analysis : The initial rates of reaction are calculated, and the IC50 or Ki values are determined by fitting the data to appropriate inhibition models.
Cell Viability Assay (MTT or SRB Assay)
This assay assesses the effect of inhibitors on the proliferation of cancer cells.
-
Cell Culture :
-
Treatment : Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified duration (e.g., 24, 48, 72 hours).
-
Assay Procedure (SRB Example) :
-
After treatment, cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with Sulforhodamine B (SRB) dye.
-
The unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blotting for Protein Expression
This technique is used to determine the expression levels of CAIX and downstream signaling proteins.
-
Cell Lysis :
-
Treated and untreated cancer cells are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[13]
-
-
Protein Quantification : The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).[13]
-
SDS-PAGE and Transfer :
-
Immunoblotting :
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-CAIX, anti-HIF-1α).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection : The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizing the Role of CAIX Inhibition
Diagrams created using Graphviz (DOT language) help to illustrate the complex biological processes involved.
Caption: CAIX signaling pathway and the effect of inhibitors.
Caption: Workflow for validating CAIX inhibitors in cancer cells.
Conclusion
References
- 1. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Carbonic anhydrase IX-related tumoral hypoxia predicts worse prognosis in breast cancer: A systematic review and meta-analysis [frontiersin.org]
- 5. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flore.unifi.it [flore.unifi.it]
- 9. researchgate.net [researchgate.net]
- 10. 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological inhibition of hypoxia induced acidosis employing a CAIX inhibitor sensitizes gemcitabine resistant PDAC cells - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Assessing the Cross-reactivity of Benzthiazide in Kinase Inhibitor Screening Assays
Introduction
Benzthiazide is a thiazide diuretic traditionally used in the management of hypertension and edema.[1][2] Its primary mechanism of action involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubules of the kidney.[1][3] However, emerging research has indicated that thiazide-like diuretics may exert effects beyond their diuretic function, including interactions with cellular signaling pathways.[4] One such pathway of interest is the Rho-kinase (ROCK) pathway, which is implicated in vascular smooth muscle contraction.[4] Given that protein kinases are a major class of drug targets and that off-target kinase interactions are a common source of unexpected pharmacological effects, it is crucial to characterize the kinase selectivity profile of compounds like this compound.[5][6][7]
Quantitative Data Summary
A comprehensive kinase inhibitor screening assay would typically yield data on the inhibitory activity of this compound against a broad panel of kinases. This data is often presented as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a specific concentration. For comparative purposes, the performance of this compound should be benchmarked against known kinase inhibitors.
Table 1: Hypothetical Kinase Inhibition Profile of this compound and Comparator Compounds
| Kinase Target | This compound IC50 (µM) | Comparator 1 (e.g., Y-27632) IC50 (µM) | Comparator 2 (e.g., Staurosporine) IC50 (µM) |
| ROCK1 | Data Not Available | 0.14 | 0.006 |
| ROCK2 | Data Not Available | 0.22 | 0.005 |
| PKA | Data Not Available | >100 | 0.007 |
| PKCα | Data Not Available | 26 | 0.001 |
| CDK2 | Data Not Available | >100 | 0.004 |
| ... (additional kinases) | ... | ... | ... |
This table is a template. No public data is available for this compound's activity against a broad kinase panel.
Experimental Protocols
To assess the kinase cross-reactivity of this compound, a variety of established biochemical assays can be employed. The choice of assay often depends on factors such as throughput, sensitivity, and the specific nature of the kinase.[8][9]
Radiometric Kinase Assays
Considered the "gold standard" for their direct measurement of substrate phosphorylation, radiometric assays utilize radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).[10][11]
Protocol:
-
Reaction Setup: In a microtiter plate, combine the purified kinase, a specific substrate (peptide or protein), and a buffer solution containing Mg²⁺ and ATP, including a radiolabeled ATP tracer.
-
Compound Addition: Add this compound or control compounds at various concentrations.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Separation: Separate the phosphorylated substrate from the unincorporated radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the phosphorylated substrate.
-
Washing: Wash the filter paper to remove unbound ATP.
-
Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Fluorescence-Based Kinase Assays
These assays offer a non-radioactive alternative and are well-suited for high-throughput screening.[9] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format.[12]
Protocol (TR-FRET Example):
-
Reaction Components: Utilize a biotinylated substrate and a phospho-specific antibody labeled with a fluorescent donor (e.g., Europium). A fluorescent acceptor (e.g., allophycocyanin) is conjugated to streptavidin.
-
Kinase Reaction: Perform the kinase reaction in a similar manner to the radiometric assay, with the kinase, substrate, ATP, and test compound.
-
Detection Reagent Addition: After the kinase reaction, add the detection reagents: the Europium-labeled phospho-specific antibody and the streptavidin-conjugated acceptor.
-
Incubation: Allow the antibody to bind to the phosphorylated substrate, and the streptavidin to bind to the biotinylated substrate, bringing the donor and acceptor fluorophores into close proximity.
-
Detection: Excite the donor fluorophore with a light source at a specific wavelength. If phosphorylation has occurred, the donor will transfer energy to the acceptor, which will then emit light at a different wavelength. The ratio of the acceptor to donor emission is measured.
-
Data Analysis: A decrease in the FRET signal corresponds to the inhibition of kinase activity. Calculate the IC50 values from the dose-response curves.
Luminescence-Based Kinase Assays
These assays typically measure the amount of ATP remaining in the reaction after the kinase reaction has completed. The less ATP remaining, the more active the kinase was.
Protocol (ADP-Glo™ Kinase Assay Example): [13]
-
Kinase Reaction: Perform the kinase reaction with the kinase, substrate, ATP, and the test compound.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains an enzyme that uses ADP to generate ATP, and a luciferase/luciferin pair that produces light in the presence of ATP.
-
Detection: Measure the luminescent signal using a luminometer. The amount of light generated is directly proportional to the amount of ADP produced in the initial kinase reaction.
-
Data Analysis: A decrease in luminescence indicates inhibition of the kinase. Calculate IC50 values from the resulting data.
Visualizations
Experimental Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C15H14ClN3O4S3 | CID 2343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. Thiazide-like diuretics attenuate agonist-induced vasoconstriction by calcium desensitization linked to Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
A Head-to-Head Comparison of Benzthiazide with Other Thiazide Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Benzthiazide with other commonly used thiazide diuretics, namely Hydrochlorothiazide and Chlorthalidone. While direct head-to-head clinical trials with extensive experimental data for this compound are limited in publicly available literature, this comparison synthesizes available information on its pharmacological profile and draws comparisons with the more extensively studied thiazide diuretics.
Executive Summary
This compound is a thiazide diuretic used for the management of hypertension and edema.[1] Like other thiazides, it primarily acts on the distal convoluted tubule of the kidney to inhibit the sodium-chloride symporter, leading to increased excretion of sodium, chloride, and water.[2][3] While effective, its clinical use has been largely superseded by newer thiazide and thiazide-like diuretics. This guide will compare this compound to Hydrochlorothiazide, a commonly prescribed thiazide diuretic, and Chlorthalidone, a thiazide-like diuretic known for its long duration of action. The comparison will focus on their mechanism of action, pharmacokinetic profiles, and reported side effects.
Data Presentation: Comparative Analysis of Thiazide Diuretics
The following tables summarize the key characteristics of this compound, Hydrochlorothiazide, and Chlorthalidone based on available data.
Table 1: Pharmacokinetic and Pharmacodynamic Properties
| Parameter | This compound | Hydrochlorothiazide | Chlorthalidone |
| Mechanism of Action | Inhibition of Na+/Cl- symporter in the distal convoluted tubule[2][3] | Inhibition of Na+/Cl- symporter in the distal convoluted tubule | Inhibition of Na+/Cl- symporter in the distal convoluted tubule |
| Onset of Action | ~2 hours[4] | ~2 hours | 2-3 hours |
| Peak Effect | 4-6 hours[1] | 4-6 hours | 2-6 hours |
| Duration of Action | 6-12 hours[4] | 6-12 hours | 24-72 hours |
| Bioavailability | Data not readily available | 50-80% | ~65%[5] |
| Protein Binding | Data not readily available | 40-68% | ~75% |
| Elimination Half-life | 3-8.5 hours[4] | 6-15 hours | 40-60 hours |
| Excretion | Primarily renal[4] | Primarily renal | Primarily renal |
| Usual Antihypertensive Dose | 25-50 mg once or twice daily[6] | 12.5-50 mg once daily[7] | 12.5-25 mg once daily[7] |
Table 2: Comparative Side Effect Profile
| Side Effect | This compound | Hydrochlorothiazide | Chlorthalidone |
| Hypokalemia | Common[4] | Common | Common, potentially higher incidence than HCTZ |
| Hyponatremia | Common[4] | Common | Common |
| Hyperuricemia | Common[4] | Common | Common |
| Hyperglycemia | Possible[4] | Possible | Possible |
| Hyperlipidemia | Possible | Possible | Possible |
| Dizziness | Common[4] | Common | Common |
| Headache | Common[4] | Common | Common |
Experimental Protocols
Due to the scarcity of detailed, publicly available experimental protocols for clinical trials specifically comparing this compound with other thiazides, a general protocol for a randomized, double-blind, placebo-controlled study to evaluate the antihypertensive efficacy of a thiazide diuretic is provided below. This protocol is based on common methodologies used in hypertension clinical trials.[8][9]
Objective: To assess the efficacy and safety of a thiazide diuretic in reducing blood pressure in patients with essential hypertension.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Inclusion Criteria:
-
Male and female patients aged 18-75 years.
-
Diagnosed with essential hypertension (Systolic Blood Pressure [SBP] 140-159 mmHg and/or Diastolic Blood Pressure [DBP] 90-99 mmHg).
-
Willingness to provide informed consent.
Exclusion Criteria:
-
Secondary hypertension.
-
Severe renal impairment.
-
History of hypersensitivity to sulfonamide-derived drugs.
-
Pregnant or breastfeeding women.
-
Use of other antihypertensive medications that cannot be safely discontinued.
Randomization and Blinding: Eligible patients are randomly assigned in a 1:1 ratio to receive either the active thiazide diuretic or a matching placebo. Both patients and investigators are blinded to the treatment allocation.
Treatment: Patients receive the assigned treatment (e.g., this compound 25 mg, Hydrochlorothiazide 25 mg, or placebo) orally once daily for a specified duration (e.g., 12 weeks).
Assessments:
-
Primary Efficacy Endpoint: Change from baseline in mean sitting SBP and DBP at the end of the treatment period.
-
Secondary Efficacy Endpoints:
-
Proportion of patients achieving target blood pressure (e.g., <140/90 mmHg).
-
24-hour ambulatory blood pressure monitoring (ABPM) to assess changes in mean 24-hour, daytime, and nighttime SBP and DBP.
-
-
Safety Assessments:
-
Monitoring of adverse events throughout the study.
-
Laboratory tests at baseline and follow-up visits, including serum electrolytes (potassium, sodium), creatinine, uric acid, glucose, and lipid panel.
-
Vital signs and physical examinations.
-
Statistical Analysis: The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population, including all randomized patients who received at least one dose of the study medication. An analysis of covariance (ANCOVA) model, with baseline blood pressure as a covariate, is commonly used to compare the treatment groups.
Mandatory Visualization
Caption: Mechanism of action of this compound and other thiazide diuretics in the distal convoluted tubule.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. drugs.com [drugs.com]
- 7. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
Validating the Diuretic and Antihypertensive Efficacy of Benzthiazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Benzthiazide's performance with other thiazide diuretics and antihypertensive agents. It includes supporting data from independent studies on thiazide diuretics as a class, detailed experimental methodologies for key validation experiments, and visualizations of relevant signaling pathways and workflows. While direct, independent, head-to-head clinical trials validating this compound against modern comparators are limited in recent literature, this guide synthesizes available information to support research and development activities.
I. Comparative Efficacy of Thiazide Diuretics
Thiazide and thiazide-like diuretics are a cornerstone in the management of hypertension and edema.[1] Their primary mechanism involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[2][3] This diuretic effect contributes to a reduction in blood volume and subsequently, blood pressure.[2]
While specific quantitative data from recent independent comparative trials on this compound is scarce, the following table summarizes the general efficacy of thiazide diuretics as a class, drawing on data from studies involving widely used agents like Hydrochlorothiazide (HCTZ) and Chlorthalidone.
Table 1: Comparative Antihypertensive Efficacy of Thiazide Diuretics vs. Other Antihypertensive Classes (Monotherapy)
| Drug Class | Mean Systolic Blood Pressure Reduction (mmHg) | Key Considerations |
| Thiazide/Thiazide-like Diuretics | ≈ 11 mmHg [4] | Effective first-line treatment for hypertension.[1] May cause electrolyte imbalances.[5] |
| Angiotensin-Converting Enzyme (ACE) Inhibitors | ≈ 7 mmHg[4] | Generally well-tolerated; may cause a dry cough. |
| Angiotensin II Receptor Blockers (ARBs) | ≈ 9 mmHg[4] | Similar efficacy to ACE inhibitors with a lower incidence of cough. |
| Calcium Channel Blockers (CCBs) | ≈ 10 mmHg[4] | Effective in a broad range of patients; may cause peripheral edema. |
| Beta-Blockers (BBs) | ≈ 9 mmHg[4] | Recommended for patients with specific comorbidities like heart failure or coronary artery disease. |
Note: Data represents approximate values from a meta-analysis of randomized, double-blind, placebo-controlled trials. Individual patient responses may vary.
II. Experimental Protocols for Validation
To independently validate the diuretic and antihypertensive effects of this compound, standardized experimental protocols are crucial. The following sections detail methodologies for preclinical animal studies.
A. Protocol for Evaluating Diuretic Activity in a Rodent Model
This protocol outlines a standard procedure for assessing the diuretic effect of a test compound like this compound in rats.
1. Animal Model:
-
Male Wistar rats (150-200g).
2. Acclimatization and Housing:
-
Acclimatize animals for at least one week before the experiment.
-
House animals in metabolic cages designed for the separate collection of urine and feces.[6][7]
-
Provide free access to standard laboratory chow and water.
3. Experimental Procedure:
-
Fast animals for 18 hours prior to the experiment, with continued access to water.[6]
-
Divide animals into the following groups (n=6 per group):
-
Control Group: Vehicle (e.g., normal saline).
-
Test Group: this compound at various doses.
-
Standard Group: A reference diuretic like Furosemide (e.g., 10 mg/kg).[6]
-
-
Administer the vehicle, this compound, or standard drug via oral gavage or intraperitoneal injection.[6][7]
-
Immediately after administration, place the animals back into the metabolic cages.
-
Collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours).
4. Data Collection and Analysis:
-
Measure the total urine volume for each animal at each time point.
-
Analyze urine samples for electrolyte concentrations (Na+, K+, Cl-).
-
Calculate the diuretic action (urine output of the test group / urine output of the control group).
-
Statistically analyze the data to compare the effects of this compound with the control and standard groups.
B. Protocol for Evaluating Antihypertensive Activity in a Rodent Model
This protocol describes a common method for inducing hypertension in rats and evaluating the efficacy of an antihypertensive agent.
1. Animal Model:
-
Spontaneously Hypertensive Rats (SHR) or Wistar rats with induced hypertension.
2. Induction of Hypertension (in Wistar rats):
-
Several models can be used, including:
-
Deoxycorticosterone Acetate (DOCA)-Salt Model: Involves unilateral nephrectomy followed by subcutaneous implantation of a DOCA pellet and providing 1% NaCl in drinking water.[8]
-
N-nitro-L-arginine methyl ester (L-NAME) Model: Chronic administration of L-NAME in drinking water to inhibit nitric oxide synthesis.[9]
-
Two-Kidney, One-Clip (2K1C) Goldblatt Model: Constriction of one renal artery, leaving the contralateral kidney untouched.[8]
-
3. Experimental Procedure:
-
Confirm the development of hypertension by measuring systolic blood pressure (SBP) using a non-invasive tail-cuff method.
-
Divide hypertensive animals into the following groups (n=6-8 per group):
-
Hypertensive Control Group: Vehicle.
-
Test Group: this compound at various doses.
-
Standard Group: A reference antihypertensive drug (e.g., Captopril).[9]
-
-
Administer the treatments daily for a specified period (e.g., 4-8 weeks).
-
Monitor blood pressure regularly throughout the study.
4. Data Collection and Analysis:
-
Record systolic and diastolic blood pressure at baseline and at regular intervals during the treatment period.
-
At the end of the study, animals may be euthanized for tissue collection (e.g., heart, kidneys) to assess for end-organ damage.
-
Statistically analyze the blood pressure data to determine the antihypertensive effect of this compound compared to the control and standard groups.
III. Signaling Pathways and Experimental Workflows
A. Diuretic Mechanism of Action
This compound, as a thiazide diuretic, primarily acts on the distal convoluted tubule of the nephron. The following diagram illustrates this mechanism.
Caption: Mechanism of diuretic action of this compound.
B. Antihypertensive Mechanism of Action
The antihypertensive effect of thiazide diuretics is not solely due to their diuretic action. A secondary mechanism involves vasodilation.[10] The precise signaling pathway is not fully elucidated but is thought to involve the activation of calcium-activated potassium channels (KCa) in vascular smooth muscle cells.[10][11]
Caption: Postulated vasodilatory mechanism of this compound.
C. Experimental Workflow for Preclinical Validation
The following diagram illustrates a typical workflow for the preclinical validation of a diuretic and antihypertensive compound.
Caption: Preclinical workflow for diuretic and antihypertensive validation.
References
- 1. First‐line diuretics versus other classes of antihypertensive drugs for hypertension | Cochrane Hypertension [hypertension.cochrane.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. jwatch.org [jwatch.org]
- 5. The Effect of Thiazide Diuretics on Urinary Prostaglandin E2 Excretion and Serum Sodium in the General Population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 8. ijpbs.com [ijpbs.com]
- 9. 4.4. Hypertensive Animal Model [bio-protocol.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Thiazide-induced vasodilation in humans is mediated by potassium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzothiazole Derivatives' Impact on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer effects of various benzothiazole derivatives across different human cancer cell lines. While Benzthiazide belongs to this class of compounds and is known to inhibit carbonic anhydrase IX, a protein associated with several cancers, publicly available data on its specific cytotoxic effects across a range of cancer cell lines is limited. Therefore, this guide focuses on the broader class of benzothiazole derivatives, for which there is a substantial body of research demonstrating significant anti-cancer properties through various mechanisms of action.
The information presented herein is compiled from multiple studies to offer a comparative perspective on the potential of these compounds in oncology research and drug development.
Data Presentation: Comparative Cytotoxicity of Benzothiazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzothiazole derivatives against several human cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cancer cell growth.
| Derivative Name/Code | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | A549 | Lung Carcinoma | 68 | [1] |
| 6-nitrobenzo[d]thiazol-2-ol (C) | A549 | Lung Carcinoma | 121 | [1] |
| Compound 4 | MCF-7 | Breast Cancer | 8.64 | [2] |
| Compound 5c | MCF-7 | Breast Cancer | 7.39 | [2] |
| Compound 5d | MCF-7 | Breast Cancer | 7.56 | [2] |
| Compound 6b | MCF-7 | Breast Cancer | 5.15 | [2] |
| Hydrazine based benzothiazole 11 | HeLa | Cervical Cancer | 2.41 | [3] |
| Hydrazine based benzothiazole 11 | COS-7 | Kidney Fibroblast | 4.31 | [3] |
| Nitro-styryl containing benzothiazole 57 | Pancreatic Cancer Cells | Pancreatic Cancer | 27 ± 0.24 | [3] |
| Fluorostyryl benzothiazole 58 | Pancreatic Cancer Cells | Pancreatic Cancer | 35 ± 0.51 | [3] |
| Substituted 2-hydroxybenzylidene semicarbazide 10 | MDA-MB-231 | Breast Adenocarcinoma | Varies | [3] |
| Substituted 2-hydroxybenzylidene semicarbazide 10 | MNK-45 | Gastric Cancer | Varies | [3] |
| Substituted 2-hydroxybenzylidene semicarbazide 10 | NCI-H226 | Lung Cancer | Varies | [3] |
| Substituted 2-hydroxybenzylidene semicarbazide 10 | HT-29 | Colorectal Adenocarcinoma | Varies | [3] |
| Substituted 2-hydroxybenzylidene semicarbazide 10 | SK-N-SH | Neuroblastoma | Varies | [3] |
| Nitrobenzylidene containing thiazolidine 54 | MCF-7 | Breast Cancer | 0.036 | [4] |
| Nitrobenzylidene containing thiazolidine 54 | HepG2 | Liver Carcinoma | 0.048 | [4] |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29 | Colorectal Adenocarcinoma | 0.024 | [4] |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | H460 | Lung Cancer | 0.29 | [4] |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | A549 | Lung Carcinoma | 0.84 | [4] |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | MDA-MB-231 | Breast Adenocarcinoma | 0.88 | [4] |
| Ru(III) containing methylbenzothiazole 60 | A549 | Lung Carcinoma | 10.67 ± 2.02 µg/mL | [4] |
| Ru(III) containing methylbenzothiazole 61 | A549 | Lung Carcinoma | 9.0 ± 1.0 µg/mL | [4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment by MTT Assay
A frequently used method to determine the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow salt into purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: The following day, the cells are treated with various concentrations of the benzothiazole derivatives. A control group with no treatment is also included. The plates are then incubated for a specified period, typically 24, 48, or 72 hours.[7]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.[5]
-
Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Benzothiazole derivatives have been shown to exert their anti-cancer effects through the modulation of various signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.[4][8][9]
Inhibition of the PI3K/AKT Signaling Pathway
A key mechanism of action for many benzothiazole derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[10][11][12][13] This pathway is crucial for cell survival, proliferation, and growth, and its overactivation is a common feature in many cancers.[10][13]
By inhibiting PI3K and/or AKT, these compounds can trigger apoptosis and halt the proliferation of cancer cells.[10]
Induction of Apoptosis and Cell Cycle Arrest
Studies have demonstrated that benzothiazole derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[9][14][15] They can also cause cell cycle arrest at different phases, such as G1/S or G2/M, preventing cancer cells from dividing and proliferating.[9]
Visualizations
Experimental Workflow for Determining Cytotoxicity
Caption: Workflow for assessing the cytotoxicity of benzothiazole derivatives using the MTT assay.
PI3K/AKT Signaling Pathway Inhibition
Caption: Benzothiazole derivatives inhibit the PI3K/AKT pathway, leading to apoptosis.
References
- 1. jnu.ac.bd [jnu.ac.bd]
- 2. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 7. texaschildrens.org [texaschildrens.org]
- 8. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. PI3K and AKT: Unfaithful Partners in Cancer [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Benzthiazide with Chemotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential synergistic effects of Benzthiazide with conventional chemotherapy drugs. While direct experimental evidence for this compound in this context is currently limited, its established mechanism as a carbonic anhydrase inhibitor provides a strong rationale for its investigation as a chemosensitizing agent. This guide will, therefore, draw comparisons from studies on other carbonic anhydrase inhibitors to highlight the potential of this compound in combination cancer therapy.
Executive Summary
This compound, a thiazide diuretic and carbonic anhydrase inhibitor, holds promise as an adjunct to chemotherapy. The tumor microenvironment is often characterized by hypoxia and acidosis, conditions that promote cancer progression and resistance to therapy. Carbonic anhydrase IX (CAIX) is a key enzyme in maintaining the acidic microenvironment of tumors. By inhibiting CAIX, this compound may disrupt tumor pH regulation, thereby enhancing the efficacy of chemotherapy agents. This guide presents preclinical data from studies on other carbonic anhydrase inhibitors, such as SLC-0111 and Acetazolamide, to illustrate the potential synergistic effects that could be explored with this compound.
Comparative Analysis of Carbonic Anhydrase Inhibitors with Chemotherapy
The following tables summarize the synergistic effects observed when combining carbonic anhydrase inhibitors with various chemotherapy drugs in preclinical studies. This data serves as a surrogate to hypothesize the potential efficacy of this compound in similar combinations.
Table 1: In Vitro Synergistic Effects of Carbonic Anhydrase Inhibitors with Chemotherapy
| Carbonic Anhydrase Inhibitor | Chemotherapy Drug | Cancer Cell Line | Observed Effect | Reference |
| SLC-0111 | Dacarbazine | A375-M6 (Melanoma) | Significant increase in late apoptosis and necrosis with combination therapy.[1] | [1] |
| SLC-0111 | Temozolomide | A375-M6 (Melanoma) | Combination significantly augmented cell death, particularly late apoptosis and necrosis.[1] | [1] |
| SLC-0111 | Doxorubicin | MCF7 (Breast Cancer) | Combination significantly increased cell death, including a slight but significant increase in the late apoptosis phase.[1][2] | [1][2] |
| SLC-0111 | 5-Fluorouracil | HCT116 (Colorectal Cancer) | Enhanced cytostatic activity.[1] | [1] |
| Acetazolamide | Cisplatin | Hep-2 (Laryngeal Carcinoma) | Synergistic effects on growth inhibition and apoptosis induction.[3][4] | [3][4] |
| Acetazolamide | MS-275 (HDACi) | SH-SY5Y (Neuroblastoma) | Significantly inhibited growth, induced cell cycle arrest and apoptosis.[5] | [5] |
Table 2: In Vivo Synergistic Effects of Carbonic Anhydrase Inhibitors with Chemotherapy
| Carbonic Anhydrase Inhibitor | Chemotherapy Drug | Animal Model | Observed Effect | Reference |
| Acetazolamide | MS-275 (HDACi) | Neuroblastoma Xenograft | Significant inhibition of tumor growth.[5] | [5] |
| Acetazolamide | CHOP | A20/BalbC Murine B-Cell Lymphoma | Significant increase in the anti-tumor effect compared to single treatments.[6] | [6] |
| Acetazolamide | - | Lewis Lung Carcinoma | Sharply reduced the number of lung metastases and primary tumor growth in a dose-dependent manner.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to assess the synergistic effects of carbonic anhydrase inhibitors with chemotherapy.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, the chemotherapy drug, and their combination for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. The combination index (CI) can be calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[8]
Apoptosis Assay (Annexin V Staining)
Annexin V staining is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with the individual drugs and their combination as described for the cell viability assay.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).[9][10]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for the synergistic action of this compound with chemotherapy and a typical experimental workflow.
Caption: Proposed mechanism of synergistic action between this compound and chemotherapy.
Caption: Experimental workflow for assessing drug synergy.
Conclusion and Future Directions
The evidence from preclinical studies on carbonic anhydrase inhibitors strongly suggests that this compound has the potential to act as a powerful synergistic agent with conventional chemotherapy. By targeting the acidic tumor microenvironment, this compound could enhance the efficacy of various cytotoxic drugs, potentially overcoming drug resistance and improving patient outcomes.
Further research is imperative to directly evaluate the synergistic effects of this compound with a range of chemotherapy agents across different cancer types. Future studies should focus on:
-
In vitro and in vivo validation: Conducting comprehensive preclinical studies to confirm the synergistic activity of this compound with chemotherapy drugs such as doxorubicin, cisplatin, and paclitaxel.
-
Mechanism of action: Elucidating the precise molecular mechanisms by which this compound potentiates chemotherapy-induced cell death.
-
Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy.
The exploration of this compound as a chemosensitizing agent represents a promising avenue for the development of more effective and targeted cancer therapies.
References
- 1. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Combined treatment with acetazolamide and cisplatin enhances chemosensitivity in laryngeal carcinoma Hep-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetazolamide potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitor Acetazolamide Enhances CHOP Treatment Response and Stimulates Effector T-Cell Infiltration in A20/BalbC Murine B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Acetazolamide Combined with or without NaHCO3 on Suppressing Neoplasm Growth, Metastasis and Aquaporin-1 (AQP1) Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. bdbiosciences.com [bdbiosciences.com]
Safety Operating Guide
Proper Disposal Procedures for Benzthiazide
This document provides essential safety and logistical information for the proper disposal of Benzthiazide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with environmental regulations.
I. Pre-Disposal and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate care to minimize exposure and environmental contamination.
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, eye protection, and respiratory protection when handling this compound to avoid skin and inhalation exposure.[1][2]
-
Avoid Dust Generation: Use dry clean-up procedures and avoid actions that generate dust. If sweeping is necessary, dampen the material with water first to prevent it from becoming airborne.[2]
-
Environmental Protection: Prevent any spillage or leakage from entering drains or sewer systems.[1][2] Discharge into the environment must be strictly avoided.[1]
II. Step-by-Step Disposal Protocol for this compound Waste
-
Segregation and Collection:
-
Waste Characterization:
-
Selection of Disposal Method:
-
The primary and recommended method of disposal is through a licensed chemical destruction facility.[1]
-
Controlled incineration with flue gas scrubbing is an acceptable alternative.[1] This process is typically managed by a specialized waste management company.
-
Do not dispose of this compound in a sanitary landfill unless it has been treated and deemed non-hazardous by a qualified professional and is in accordance with local, state, and federal regulations.[2][3]
-
-
Engaging a Waste Management Professional:
III. Disposal of Contaminated Materials and Empty Containers
-
Spill Cleanup Materials: Any materials used to clean up a this compound spill (e.g., absorbents, paper towels) must be treated as hazardous waste and disposed of following the same protocol as the chemical itself.[4]
-
Empty Containers:
-
Containers that held this compound should be triple-rinsed with a suitable solvent.[1] The rinsate should be collected and treated as hazardous waste.
-
After rinsing, the container can be punctured to prevent reuse and then offered for recycling, reconditioning, or disposed of in a sanitary landfill, in accordance with regulations.[1][2]
-
IV. Summary of this compound Disposal Information
The following table summarizes the key data and recommendations for the disposal of this compound.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Substance (OSHA 29 CFR 1910.1200) | [2] |
| Primary Disposal Method | Licensed Chemical Destruction Plant | [1] |
| Alternative Disposal Method | Controlled Incineration with Flue Gas Scrubbing | [1] |
| Environmental Precautions | Avoid discharge to drains, sewer systems, or the environment. | [1][2] |
| Decomposition Hazards | Emits toxic fumes of sulfoxides, nitroxides, and hydrogen chloride upon heating. | [1] |
| Empty Container Disposal | Triple-rinse, then recycle, recondition, or place in a sanitary landfill after puncturing. | [1] |
Note on Experimental Protocols: The information provided is based on safety data sheets and regulatory guidelines for chemical disposal. As such, detailed experimental protocols for disposal methodologies are not applicable in this context.
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
